N-methoxy-3-hydroxymethylcarbazole
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(9-methoxycarbazol-3-yl)methanol |
InChI |
InChI=1S/C14H13NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-8,16H,9H2,1H3 |
InChI Key |
OGVBLMOKWOEKIO-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C=C(C=C2)CO)C3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-methoxy-3-hydroxymethylcarbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-methoxy-3-hydroxymethylcarbazole, a carbazole (B46965) derivative of interest in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities and unique photophysical properties. The introduction of an N-methoxy group and a hydroxymethyl substituent at the 3-position can modulate these properties, making this compound a valuable scaffold for further chemical exploration and drug development. This guide focuses on a key synthetic route involving the formylation of N-methoxycarbazole followed by reduction to the desired alcohol.
Synthetic Pathway
The most direct reported synthesis of this compound proceeds through a two-step sequence starting from N-methoxycarbazole. The first step involves a Vilsmeier-Haack formylation to introduce a formyl group at the 3-position of the carbazole ring. The resulting aldehyde is then selectively reduced to the corresponding alcohol.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 9-Methoxy-9H-carbazole-3-carbaldehyde
The precursor, 9-Methoxy-9H-carbazole-3-carbaldehyde, is synthesized from N-methoxycarbazole via a Vilsmeier-Haack reaction.[1]
Materials:
-
N-methoxycarbazole (2a)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1,2-dichloroethane (10 mL) at room temperature, add DMF (2.34 mL).
-
Under a nitrogen atmosphere, add phosphorus oxychloride (2.74 mL, 30 mmol) dropwise to the solution.
-
Stir the solution at room temperature for 30 minutes.
-
Add N-methoxycarbazole (0.20 g, 1.0 mmol).
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to isolate the product, 9-Methoxy-9H-carbazole-3-carbaldehyde.
Synthesis of this compound
The final product is obtained by the reduction of the intermediate aldehyde using sodium borohydride (B1222165). A similar reduction is reported for the N-methyl analogue.
Materials:
-
9-Methoxy-9H-carbazole-3-carbaldehyde (3)
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
A mixture of 9-Methoxy-9H-carbazole-3-carbaldehyde (0.23 g, 1.0 mmol) and NaBH4 (45 mg, 1.2 mmol) is stirred in ethanol (5 mL) at room temperature for 3 hours.[1]
-
The solution is then poured into water (10 mL).[1]
-
The aqueous layer is extracted with ethyl acetate (3 x 5 mL).[1]
-
The combined organic layers are dried and the solvent is removed under reduced pressure to yield 3-Hydroxymethyl-9-methoxy-9H-carbazole.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its N-methyl analog.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield | Melting Point (°C) | Reference |
| This compound | 9-Methoxy-9H-carbazole-3-carbaldehyde | NaBH4 | Ethanol | 3 hours | - | - | |
| N-methyl-3-hydroxymethylcarbazole | N-methyl-3-formyl carbazole | NaBH4, NaOH (aq) | Ethanol | 1 hour | 92% | 96 |
Spectroscopic Data for N-methyl-3-hydroxymethylcarbazole: [2]
-
IR (cm⁻¹): 3346 (OH), 710, 729, 747, 770, 804 (carbazole)
-
¹H NMR (CDCl₃, ppm): 8.13-8.03 (m, C4, C5), 7.43-7.29 (m, C1, C2, C6, C7, C8), 4.84 (s, CH₂), 3.83 (s, CH₃), 1.64 (s, OH)
Alternative Synthetic Strategies for the Carbazole Core
While the above method details the functionalization of a pre-formed N-methoxycarbazole, various methods exist for the construction of the carbazole ring itself. These can be valuable for accessing diverse analogs. Some notable methods include:
-
Palladium-catalyzed reactions: Tandem reactions involving intermolecular amination and intramolecular direct arylation of anilines and 1,2-dihaloarenes.[3]
-
Annulation reactions: Single-step synthesis of 3-hydroxycarbazoles through the annulation of electron-rich anilines and quinones.[4]
-
Cyclization of biphenyl (B1667301) derivatives: Intramolecular C-H functionalization of biphenyl amides catalyzed by Pd(II)/Sc(OTf)₃.[5]
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is readily achievable through a two-step process from N-methoxycarbazole. The detailed protocols and data provided in this guide are intended to support researchers in the successful preparation of this compound for further investigation in drug discovery and materials science applications. The referenced alternative strategies for carbazole synthesis offer additional pathways for creating a diverse library of related derivatives.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. prepchem.com [prepchem.com]
- 3. Carbazole synthesis [organic-chemistry.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
The Biological Activity of Carbazole Alkaloids: A Technical Guide
Carbazole (B46965) alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide array of biological activities. Predominantly isolated from plants of the Rutaceae family, such as Murraya koenigii (curry tree) and species of the Clausena genus, these compounds have demonstrated potent anticancer, antimicrobial, antioxidant, and neuroprotective properties.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of carbazole alkaloids, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows for researchers, scientists, and drug development professionals.
Chemical Structure and Classification
Carbazole alkaloids are characterized by a tricyclic structure consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing pyrrole (B145914) ring.[4] The diverse biological activities of these alkaloids are attributed to the various substitutions on this core scaffold. They can be broadly classified based on their structural complexity, ranging from simple carbazoles to more complex pyrano-, furano-, and prenylated derivatives.
Anticancer Activity
Carbazole alkaloids have emerged as promising candidates for anticancer drug development. Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[5][6][7]
Quantitative Data: Cytotoxicity of Carbazole Alkaloids
| Carbazole Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |
| Mahanine | Human leukemia (U937) | 7-9 | [1] |
| Mahanine | Prostate cancer (PC3) | ~10 | [8] |
| Mahanine | Prostate cancer (LNCaP) | ~5 | [8] |
| Mahanine | Glioma (HS 683) | 7.5 | [6] |
| Mahanimbine | Pancreatic cancer (Capan-2) | 3.5 | [9] |
| Mahanimbine | Pancreatic cancer (SW1190) | 3.5 | [9] |
| Girinimbine | Colon cancer (HT-29) | 15.6 | [10] |
| Isomahanine | Oral squamous carcinoma (CLS-354) | ~15 | [11] |
Signaling Pathway: Mahanine-Induced Apoptosis
Mahanine, a well-studied carbazole alkaloid, induces apoptosis in various cancer cell lines through the mitochondrial-dependent pathway.[1][8] This involves the deactivation of survival signals and the activation of caspases, leading to programmed cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Carbazole alkaloid stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole alkaloid in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the carbazole alkaloid.
Antimicrobial Activity
Several carbazole alkaloids have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them potential sources for the development of new antimicrobial agents.[12][15][16]
Quantitative Data: Antimicrobial Activity of Carbazole Alkaloids
| Carbazole Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Mahanine | Staphylococcus aureus | 25 | [10] |
| Mahanimbicine | Staphylococcus aureus | 100 | [10] |
| Mahanimbine | Staphylococcus aureus | 100 | [10] |
| Mohanimbine | Staphylococcus aureus | - | [17] |
| Compound 8f | Staphylococcus aureus | 0.5-2 | [15] |
| Compound 9d | Staphylococcus aureus | 0.5-2 | [15] |
| Compound 4a | Escherichia coli | - | [13] |
| Compound 4d | Escherichia coli | - | [13] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Carbazole alkaloid stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Serial Dilutions: Prepare serial two-fold dilutions of the carbazole alkaloid in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the carbazole alkaloid that completely inhibits visible growth of the microorganism.[16]
Antioxidant Activity
Many carbazole alkaloids exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals. This activity is often attributed to the presence of hydroxyl groups on the carbazole skeleton.[8][21][22]
Quantitative Data: Antioxidant Activity of Carbazole Alkaloids
| Carbazole Alkaloid | Assay | IC50 Value (µM) | Reference |
| Euchrestine B | DPPH | - | [8][9] |
| Bismurrayafoline E | DPPH | - | [8][9] |
| Mahanine | DPPH | - | [8][9] |
| Girinimbine | DPPH | - | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.[15][23][24]
Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Carbazole alkaloid solution (at various concentrations)
-
Methanol or ethanol (B145695)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: In a test tube or a well of a 96-well plate, mix a specific volume of the carbazole alkaloid solution with a fixed volume of the DPPH solution.[15]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15][24]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[15][23]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.[23]
Neuroprotective Effects
Carbazole alkaloids have shown promise in the field of neuroprotection, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and protection against neuronal apoptosis.[1][25][26]
Quantitative Data: Neuroprotective Activity of Carbazole Alkaloids
| Carbazole Alkaloid | Assay/Model | EC50/IC50 Value (µM) | Reference |
| Clauselansiumines A–B | 6-OHDA-induced apoptosis in SH-SY5Y cells | 0.48 to 12.36 | [1] |
| Claulansine A, F, H–J, murrayanine | 6-OHDA-induced apoptosis in SH-SY5Y cells | 0.36 to 10.69 | [1] |
| Clausenalenine A (and analogues) | 6-OHDA-induced apoptosis in SH-SY5Y cells | 0.68 to 18.76 | [26] |
| Clausenalansines A-F (and analogues) | 6-OHDA-induced apoptosis in SH-SY5Y cells | 0.36 to 10.69 | [24] |
| Mahanimbine | Acetylcholinesterase Inhibition | IC50: 0.03 mg/mL | [1] |
Signaling Pathway: Neuroprotection by Claulansine F Derivative (CZ-7)
The neuroprotective effects of some carbazole alkaloids are mediated through the activation of antioxidant response pathways, such as the Nrf2 pathway.[25][27]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE and is used to screen for inhibitors.[11][21][28]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Carbazole alkaloid solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.[21]
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the carbazole alkaloid solution (or buffer for control).[11]
-
Enzyme Addition: Add the AChE solution to initiate the reaction.
-
Substrate Addition: After a brief pre-incubation, add the ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.[21][28]
-
Inhibition Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value is then determined from a dose-response curve.
Experimental Protocol: 6-OHDA-Induced Apoptosis in SH-SY5Y Cells
This in vitro model is commonly used to study Parkinson's disease and to screen for neuroprotective compounds.[3][26][29][30]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM)
-
6-hydroxydopamine (6-OHDA)
-
Carbazole alkaloid solution
-
Reagents for viability assays (e.g., MTT) and apoptosis detection (e.g., Hoechst stain, Annexin V-FITC)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium.[26]
-
Pre-treatment: Treat the cells with various concentrations of the carbazole alkaloid for a specified period (e.g., 2-24 hours).[30]
-
Induction of Neurotoxicity: Add 6-OHDA to the cell culture medium to induce apoptosis. A typical concentration is 50-100 µM for 24 hours.[26][30]
-
Assessment of Neuroprotection: After the incubation period, assess cell viability using the MTT assay as described previously. Apoptosis can be further quantified using methods like Hoechst staining for nuclear condensation or flow cytometry with Annexin V-FITC/PI staining.[29]
-
Data Analysis: Compare the viability and apoptosis rates of cells treated with the carbazole alkaloid and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.
Conclusion
Carbazole alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated activities against cancer, microbial infections, oxidative stress, and neurodegeneration warrant further investigation and development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of these remarkable natural products in drug discovery.
References
- 1. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Girinimbine from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. japsonline.com [japsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. marinebiology.pt [marinebiology.pt]
- 25. CZ-7, a new derivative of Claulansine F, ameliorates 2VO-induced vascular dementia in rats through a Nrf2-mediated antioxidant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CZ-7, a new derivative of Claulansine F, ameliorates 2VO-induced vascular dementia in rats through a Nrf2-mediated antioxidant responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
N-Substituted Carbazoles: A Comprehensive Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted carbazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The carbazole (B46965) nucleus, a tricyclic aromatic system, provides a versatile scaffold for chemical modification, particularly at the nitrogen atom. Substitution at this position has been shown to modulate the physicochemical properties and pharmacological effects of the resulting molecules, leading to the discovery of promising candidates for a range of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of N-substituted carbazoles, with a focus on their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.
Synthetic Strategies for N-Substituted Carbazoles
The synthesis of N-substituted carbazoles can be broadly categorized into two main approaches: direct N-substitution of a pre-formed carbazole ring and the construction of the carbazole nucleus with the N-substituent already in place.
A common and straightforward method for N-alkylation or N-arylation involves the reaction of carbazole with a suitable halide in the presence of a base. For instance, carbazole can be treated with sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of an alkyl or benzyl (B1604629) halide.[1] Another approach involves reacting carbazole with a dibromoalkane in the presence of sodium hydroxide (B78521) to introduce an N-alkyl bromide substituent, which can then be further modified.[2]
More complex N-substituents can be introduced through multi-step synthetic sequences. For example, chloroacetylation of carbazole can be achieved by reacting it with chloroacetyl chloride.[3] The resulting α-chloro-N-carbazolacetamide can then serve as a versatile intermediate for the introduction of various heterocyclic moieties.[3]
A general synthetic workflow for obtaining N-substituted carbazoles is depicted below:
Caption: General workflow for the synthesis of N-substituted carbazoles.
Biological Activities and Therapeutic Potential
N-substituted carbazoles exhibit a wide array of pharmacological activities, making them attractive candidates for drug discovery programs. The nature of the substituent on the nitrogen atom plays a crucial role in determining the biological activity and target specificity.
Anticancer Activity
A significant body of research has focused on the development of N-substituted carbazoles as anticancer agents.[4][5] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[2][5]
For example, a series of N-substituted carbazole imidazolium (B1220033) salt derivatives have demonstrated potent cytotoxic activity against several human tumor cell lines.[2] The structure-activity relationship (SAR) studies of these compounds revealed that the presence of a 5,6-dimethyl-benzimidazole ring and a 2-bromobenzyl or naphthylacyl group at the imidazolyl-3-position were critical for their antitumor activity.[2]
Table 1: Anticancer Activity of Selected N-Substituted Carbazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-substituted pyrrolocarbazole 29 | PA1 (ovarian carcinoma) | 8-20 | [4] |
| N-substituted pyrrolocarbazole 30 | PC3 (prostatic carcinoma) | 8-20 | [4] |
| N-substituted pyrrolocarbazole 31 | DU145 (prostatic carcinoma) | 8-20 | [4] |
| Carbazole imidazolium salt 61 | HL-60 | 0.51 | [5] |
| Carbazole imidazolium salt 61 | SMMC-7721 | 1.23 | [5] |
| Carbazole imidazolium salt 61 | MCF-7 | 2.48 | [5] |
| Carbazole imidazolium salt 61 | SW480 | 1.86 | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. N-substituted carbazoles have shown promising activity against a range of bacteria and fungi.[6][7] The introduction of different heterocyclic moieties at the N-position of the carbazole scaffold has been a successful strategy to enhance their antimicrobial potency.[3][6]
For instance, the introduction of a 1,2,4-triazole (B32235) moiety to the carbazole structure resulted in increased antifungal activity against Candida albicans, while an imidazole (B134444) moiety enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.[6]
Table 2: Antimicrobial Activity of Selected N-Substituted Carbazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Imidazole carbazole 2 | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1-8 | [6] |
| Triazole carbazole 1 | C. albicans | 2-4 | [6] |
| N-ethyl-[N-methyl-piperazinyl] dibenzocarbazole (B1207471) 4 | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger | 1.9-7.8 | [6] |
| Dihydrotriazine carbazole 8f | E. coli 1924 | 0.5 | [7][8] |
| Aminoguanidine carbazole 9d | Various bacterial strains | 0.5-2 | [7][8] |
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant global health challenge. Several N-substituted carbazoles have been investigated for their neuroprotective effects.[9][10] These compounds have been shown to protect neuronal cells from oxidative stress-induced cell death.[9]
SAR studies have indicated that the presence of a bulky substituent at the N-position of the carbazole ring is favorable for neuroprotective activity.[9] For example, 2-phenyl-9-(p-tolyl)-9H-carbazole displayed considerable neuroprotective ability at a low micromolar concentration.[6]
Table 3: Neuroprotective Activity of Selected N-Substituted Carbazole Derivatives
| Compound | Assay | Effective Concentration | Reference |
| 2-phenyl-9-(p-tolyl)-9H-carbazole (60) | Protection of HT22 cells from glutamate-induced injury | 3 µM | [6] |
| N-phenyl carbazoles (61-64) | Protection of HT22 cells from glutamate-induced injury | 30 µM | [6] |
| (-)-P7C3-S243 | Protection of developing neurons in a mouse model of hippocampal neurogenesis | Not specified | [10] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. N-substituted carbazoles have emerged as potential anti-inflammatory agents, with some derivatives showing inhibitory effects on key inflammatory mediators like cyclooxygenase-2 (COX-2).[11]
One of the proposed mechanisms for the anti-inflammatory action of certain carbazoles is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[11][12] The carbazole derivative LCY-2-CHO was found to inhibit LPS-induced p38 MAPK activation in macrophages, leading to the downregulation of inflammatory genes such as iNOS and COX-2.[11][12]
Caption: Inhibition of the p38 MAPK signaling pathway by LCY-2-CHO.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of N-substituted carbazoles.
General Synthetic Procedure for N-Substituted Carbazoles
A general procedure for the synthesis of N-substituted carbazoles via N-alkylation is as follows:
-
To a solution of carbazole (1 equivalent) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the carbazole anion.
-
Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted carbazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted carbazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the N-substituted carbazole derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Activity Assay using HT22 Cells
The HT22 hippocampal neuronal cell line is a common model for studying glutamate-induced oxidative stress and neuroprotection.
-
Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Compound Pre-treatment: Seed the cells in 96-well plates and, after 24 hours, pre-treat them with various concentrations of the N-substituted carbazole derivatives for 1-2 hours.
-
Glutamate (B1630785) Challenge: Induce oxidative stress by adding glutamate (e.g., 5 mM) to the cell culture medium and incubate for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the carbazole derivatives and glutamate to that of cells treated with glutamate alone to determine the neuroprotective effect.
Conclusion
N-substituted carbazoles represent a privileged scaffold in medicinal chemistry, offering a wealth of opportunities for the development of novel therapeutic agents. The synthetic versatility of the carbazole nucleus allows for the introduction of a wide range of substituents at the nitrogen atom, enabling the fine-tuning of their pharmacological properties. The extensive research into their anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities has yielded numerous potent compounds with diverse mechanisms of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the synthesis and evaluation of new N-substituted carbazole derivatives. Future research in this area will likely focus on optimizing the lead compounds, exploring novel N-substituents, and further elucidating their molecular targets and signaling pathways to pave the way for their clinical development.
References
- 1. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isolation of N-methoxy-3-hydroxymethylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of the natural product N-methoxy-3-hydroxymethylcarbazole, a carbazole (B46965) alkaloid identified in the plant species Murraya euchrestifolia. This document details the experimental protocol for its extraction and purification, presents its physicochemical and spectroscopic data, and offers context regarding its discovery.
Introduction
This compound is a member of the carbazole alkaloid family, a class of nitrogen-containing heterocyclic compounds with a diverse range of reported biological activities. The N-methoxy substitution is a relatively uncommon feature among carbazole alkaloids, making this compound and its analogues of interest for further investigation. This guide focuses on the seminal work that first reported its isolation from a natural source, providing a foundation for researchers aiming to re-isolate this compound for further study or for use in synthetic and medicinal chemistry programs.
Isolation from Natural Source
The primary natural source of this compound is the root bark of Murraya euchrestifolia HAYATA (Rutaceae). The isolation was first reported by Ito, C., et al. in 1992. The process involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Isolation
The following protocol is based on the original literature describing the isolation of this compound from the root bark of Murraya euchrestifolia.
2.1.1. Plant Material and Extraction
-
Air-dried and powdered root bark of Murraya euchrestifolia is subjected to extraction with benzene (B151609) at room temperature.
-
The benzene extract is concentrated under reduced pressure to yield a crude residue.
2.1.2. Chromatographic Purification
-
The crude benzene extract is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the target compound are combined and concentrated.
-
This compound is isolated from the fraction eluted with n-hexane-ethyl acetate (7:3).
-
The final purification is achieved by recrystallization from a mixture of n-hexane and ethyl acetate.
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the quantitative data for the isolated this compound.
Physicochemical Properties
| Property | Value |
| Appearance | Colorless needles |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Melting Point | 113-115 °C |
| Yield | 0.0011% from dried root bark |
Spectroscopic Data
3.2.1. Mass Spectrometry
| Ion | m/z (relative intensity, %) |
| M⁺ | 227 |
3.2.2. UV Spectroscopy
| Solvent | λmax (nm) (log ε) |
| EtOH | 226 (4.52), 246 (4.62), 254 (sh, 4.54), 274 (sh, 4.14), 300 (4.15), 332 (3.68), 346 (3.71) |
3.2.3. IR Spectroscopy
| Medium | νmax (cm⁻¹) | Assignment |
| KBr | 3400 | -OH (hydroxyl) |
| 1620, 1600 | C=C (aromatic) |
3.2.4. ¹H-NMR Spectroscopy (CDCl₃, 90 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 1.84 | br s | - | 1H | -OH |
| 4.15 | s | - | 3H | N-OCH₃ |
| 4.81 | s | - | 2H | -CH₂OH |
| 7.2-7.6 | m | - | 4H | H-5, H-6, H-7, H-8 |
| 7.98 | d | 1.5 | 1H | H-4 |
| 8.02 | d | 8.0 | 1H | H-2 |
| 8.07 | d | 8.0 | 1H | H-1 |
3.2.5. ¹³C-NMR Spectroscopy (CDCl₃, 22.5 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 63.3 | N-OCH₃ |
| 65.2 | -CH₂OH |
| 108.9 (2C) | C-4, C-5 |
| 118.8 | C-4a |
| 120.2 | C-8 |
| 120.3 | C-1 |
| 121.3 | C-8a |
| 123.0 | C-2 |
| 126.1 | C-7 |
| 126.4 | C-6 |
| 136.6 | C-3 |
| 137.9 | C-4b |
| 141.0 | C-9a |
Synthesis Confirmation
While this guide focuses on isolation, it is noteworthy that the structure of this compound has been confirmed through total synthesis. A common synthetic route involves the Vilsmeier-Haack formylation of N-methoxycarbazole to yield 9-methoxy-9H-carbazole-3-carbaldehyde, followed by reduction of the aldehyde group, typically with sodium borohydride (B1222165) (NaBH₄), to the corresponding alcohol.
Synthetic Logic
Caption: A common synthetic pathway to this compound.
Biological Activity and Future Directions
Currently, there is limited specific information on the biological activities or signaling pathways directly modulated by this compound. However, the broader class of carbazole alkaloids is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. The unique N-methoxy substitution of this particular carbazole may confer novel biological properties.
Further research is warranted to:
-
Elucidate the bioactivity profile of this compound.
-
Investigate its mechanism of action and potential molecular targets.
-
Explore its potential as a lead compound in drug discovery programs.
This guide provides the foundational information necessary for the procurement of this compound from its natural source, enabling further scientific inquiry into this interesting natural product.
In-Depth Technical Guide on the Synthesis and Spectroscopic Analysis of 3-Hydroxymethyl-9-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic characterization of the novel carbazole (B46965) derivative, 3-hydroxymethyl-9-methoxy-9H-carbazole. Due to the absence of published experimental data for this specific compound, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of organic spectroscopy. The proposed synthesis involves a three-step sequence starting from 9H-carbazole: N-methoxylation, Vilsmeier-Haack formylation, and subsequent reduction of the formyl group. Detailed experimental protocols for each synthetic step and for the spectroscopic analyses are provided. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of new carbazole derivatives for potential applications in drug discovery and materials science.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. Their unique electronic and photophysical properties, coupled with their ability to intercalate with DNA, have led to the development of numerous carbazole-based compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The strategic functionalization of the carbazole nucleus allows for the fine-tuning of these properties. This guide focuses on the synthesis and characterization of a novel derivative, 3-hydroxymethyl-9-methoxy-9H-carbazole, for which specific experimental data is not currently available in the public domain.
Proposed Synthetic Pathway
The synthesis of 3-hydroxymethyl-9-methoxy-9H-carbazole can be logically approached through a three-step process starting from commercially available 9H-carbazole. This proposed pathway is illustrated in the workflow diagram below.
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthesis and characterization.
Synthesis of 9-Methoxy-9H-carbazole (Intermediate 1)
Principle: N-alkoxylation of carbazole can be achieved under basic conditions using a suitable methoxylating agent.
Procedure:
-
To a solution of 9H-carbazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a methoxylating agent, such as methoxyamine or a related reagent, dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 9-methoxy-9H-carbazole.
Synthesis of 3-Formyl-9-methoxy-9H-carbazole (Intermediate 2)
Principle: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic systems like N-substituted carbazoles. The reaction typically directs formylation to the 3 and 6 positions.
Procedure:
-
In a two-necked flask under an inert atmosphere, cool a solution of anhydrous DMF (3 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 9-methoxy-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until it is alkaline.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield 3-formyl-9-methoxy-9H-carbazole.
Synthesis of 3-Hydroxymethyl-9-methoxy-9H-carbazole (Final Product)
Principle: The formyl group can be selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (B1222165).
Procedure:
-
Dissolve 3-formyl-9-methoxy-9H-carbazole (1 equivalent) in a mixture of methanol (B129727) and a co-solvent like tetrahydrofuran (B95107) (THF) or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise, ensuring the temperature remains low.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid at 0 °C.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography or recrystallization to obtain the final product, 3-hydroxymethyl-9-methoxy-9H-carbazole.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the target compound and its synthetic intermediates. These predictions are based on the known spectral data of similar carbazole derivatives and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9-Methoxy-9H-carbazole | 8.10 | d | ~7.8 | H-4, H-5 |
| 7.50-7.30 | m | - | H-1, H-2, H-3, H-6, H-7, H-8 | |
| 4.15 | s | - | N-OCH₃ | |
| 3-Formyl-9-methoxy-9H-carbazole | 10.10 | s | - | -CHO |
| 8.60 | s | - | H-4 | |
| 8.15 | d | ~7.8 | H-5 | |
| 8.00 | dd | ~8.5, 1.5 | H-2 | |
| 7.60-7.40 | m | - | H-1, H-6, H-7, H-8 | |
| 4.20 | s | - | N-OCH₃ | |
| 3-Hydroxymethyl-9-methoxy-9H-carbazole | 8.15 | s | - | H-4 |
| 8.10 | d | ~7.8 | H-5 | |
| 7.50-7.30 | m | - | H-1, H-2, H-6, H-7, H-8 | |
| 4.80 | s | - | -CH₂OH | |
| 4.18 | s | - | N-OCH₃ | |
| 1.70 | br s | - | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Predicted Chemical Shift (δ, ppm) |
| 9-Methoxy-9H-carbazole | 141.5 (C-4a, C-4b), 126.0 (C-4, C-5), 123.0 (C-9a, C-8a), 120.5 (C-2, C-7), 119.5 (C-3, C-6), 110.0 (C-1, C-8), 65.0 (N-OCH₃) |
| 3-Formyl-9-methoxy-9H-carbazole | 192.0 (-CHO), 143.0 (C-4a), 141.0 (C-4b), 131.0 (C-3), 128.0 (C-4), 127.0 (C-5), 124.0 (C-9a), 122.0 (C-8a), 121.0 (C-2), 120.8 (C-7), 120.0 (C-6), 111.0 (C-1), 110.5 (C-8), 65.5 (N-OCH₃) |
| 3-Hydroxymethyl-9-methoxy-9H-carbazole | 142.0 (C-4a), 141.2 (C-4b), 138.0 (C-3), 126.5 (C-5), 124.5 (C-9a), 123.0 (C-4), 122.5 (C-8a), 120.8 (C-2), 120.5 (C-7), 119.8 (C-6), 110.8 (C-1), 110.2 (C-8), 66.0 (-CH₂OH), 65.2 (N-OCH₃) |
Table 3: Predicted Key IR and Mass Spectrometry Data
| Compound | IR Absorption Bands (cm⁻¹) | Mass Spectrometry (m/z) |
| 9-Methoxy-9H-carbazole | ~3050 (Ar C-H str.), ~1600, 1450 (C=C str.), ~1250 (C-N str.), ~1050 (C-O str.) | Predicted M⁺: 197 |
| 3-Formyl-9-methoxy-9H-carbazole | ~3050 (Ar C-H str.), ~2820, 2720 (Aldehyde C-H str.), ~1690 (C=O str.), ~1600, 1450 (C=C str.) | Predicted M⁺: 225 |
| 3-Hydroxymethyl-9-methoxy-9H-carbazole | ~3400 (br, O-H str.), ~3050 (Ar C-H str.), ~2920, 2850 (C-H str.), ~1600, 1450 (C=C str.), ~1030 (C-O str.) | Predicted M⁺: 227 |
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -2 to 12 ppm.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Mass Spectrometry (MS)
-
Technique: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Infrared (IR) Spectroscopy
-
Technique: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, use the attenuated total reflectance (ATR) technique or prepare a potassium bromide (KBr) pellet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).
-
Procedure: Record the absorption spectrum over a wavelength range of 200-800 nm.
Conclusion
This technical guide presents a feasible synthetic route and a comprehensive set of predicted spectroscopic data for the novel compound 3-hydroxymethyl-9-methoxy-9H-carbazole. The detailed experimental protocols and expected analytical data will be instrumental for researchers aiming to synthesize and characterize this and other related carbazole derivatives. The successful synthesis and characterization of this molecule could open new avenues for the development of innovative therapeutic agents and functional organic materials.
An In-depth Technical Guide to the Physical and Chemical Properties of N-methoxycarbazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-methoxycarbazoles. This class of compounds, characterized by a carbazole (B46965) nucleus with a methoxy (B1213986) group attached to the nitrogen atom, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by carbazole derivatives.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway influenced by a methoxycarbazole derivative.
Physicochemical Properties
Table 1: Physical Properties of Selected Methoxycarbazoles
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Reference |
| 3-Methoxy-9H-carbazole | C₁₃H₁₁NO | 197.23 | 140 (dec.) | N/A | Blue solid | [2] |
| 2-Methoxy-9H-carbazole | C₁₃H₁₁NO | 197.23 | 239 | N/A | Off-white solid | [3] |
| 3,6-Dimethoxy-9H-carbazole | C₁₄H₁₃NO₂ | 227.26 | 131-133 | 426.7 ± 25.0 | Colorless crystalline solid | [4] |
Table 2: Computed Physicochemical Properties of Methoxycarbazoles
| Compound Name | XLogP3 | Topological Polar Surface Area (Ų) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count | Reference |
| 1-Methoxy-9H-carbazole-3-carboxylic acid | 2.9 | 62.3 | 2 | 3 | 2 | [5] |
| 2-Methoxy-9H-carbazole | 3.8 | 25.0 | 1 | 1 | 1 | [6] |
| 3-Methoxy-9H-carbazole | 3.7 | 25.0 | 1 | 1 | 1 | [7] |
| 4-Methoxy-9H-carbazole | N/A | 25.0 | 1 | 1 | 1 | [8] |
| 3,6-Dimethoxy-9H-carbazole | 3.3 | 34.3 | 1 | 2 | 2 | [9] |
| 9-(4-Methoxyphenyl)carbazole | 5.0 | 14.2 | 0 | 1 | 2 | [10] |
Solubility:
-
3,6-Dimethoxy-9H-carbazole is poorly soluble in water but soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[4]
-
Generally, the carbazole core imparts a degree of hydrophobicity. The addition of a non-polar N-substituent would be expected to further decrease aqueous solubility and increase solubility in non-polar organic solvents. The polarity of methoxy substituents on the carbazole ring will also influence solubility in solvents of varying polarity.
Chemical Properties and Reactivity
The chemical reactivity of N-methoxycarbazoles is influenced by the electron-donating nature of the methoxy group and the aromatic carbazole ring system. The nitrogen atom's lone pair of electrons participates in the aromatic system, affecting the electron density of the rings.
-
Electrophilic Aromatic Substitution: The carbazole ring is susceptible to electrophilic attack, with the positions of substitution directed by the existing substituents.
-
N-O Bond Chemistry: The N-methoxy group introduces unique reactivity at the N-O bond, which can be a site for various chemical transformations.
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of N-methoxycarbazoles, providing a foundation for researchers to replicate and adapt these procedures.
Synthesis of N-Methoxycarbazoles
A highly efficient method for the synthesis of N-methoxycarbazole derivatives involves a Palladium-catalyzed double N-arylation of methoxyamine with corresponding dibromobiphenyl compounds.
General Procedure for Double N-Arylation:
-
Reaction Setup: A dried reaction vessel equipped with a magnetic stir bar is charged with Pd₂(dba)₃CHCl₃ (catalyst), the appropriate 2,2'-dibromobiphenyl (B83442) derivative (substrate), Xantphos (ligand), and K₃PO₄ (base) in toluene.
-
Addition of Methoxyamine: Methoxyamine is added to the reaction mixture via syringe.
-
Reaction Conditions: The vessel is sealed and the mixture is stirred at a specified temperature for a designated time.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-methoxycarbazole.
Characterization Techniques
NMR spectroscopy is a fundamental technique for the structural elucidation of N-methoxycarbazoles.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified N-methoxycarbazole derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Data Acquisition and Interpretation:
-
Spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
The characteristic signals for the methoxy group protons usually appear as a singlet in the range of 3.5-4.5 ppm.
-
The aromatic protons of the carbazole ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm, with splitting patterns (e.g., doublets, triplets, multiplets) that provide information about the substitution pattern on the rings.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid N-methoxycarbazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Alternatively, for the Attenuated Total Reflectance (ATR) method, a small amount of the solid or liquid sample is placed directly on the ATR crystal.
Data Acquisition and Interpretation:
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands to look for in N-methoxycarbazoles include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, from methoxy group): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-N stretching: ~1350-1250 cm⁻¹
-
C-O stretching (ether): ~1275-1000 cm⁻¹
-
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the carbazole core.
Sample Preparation:
-
Prepare a dilute solution of the N-methoxycarbazole derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading in the optimal range (typically 0.2-0.8).
Data Acquisition and Interpretation:
-
The spectrum is recorded over a wavelength range, typically from 200 to 400 nm.
-
The absorption maxima (λ_max) and molar absorptivity (ε) are determined. Carbazole derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the N-methoxycarbazole.
Sample Preparation and Ionization:
-
The sample is introduced into the mass spectrometer, and ions are generated using a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
Data Acquisition and Interpretation:
-
The mass-to-charge ratio (m/z) of the molecular ion (M⁺) is determined, which confirms the molecular weight of the compound.
-
The fragmentation pattern provides structural information. Common fragmentation pathways for carbazole derivatives may involve cleavage of the N-methoxy bond and fragmentation of the carbazole ring system.
Biological Activity and Signaling Pathway Involvement
Carbazole derivatives are known to possess a wide range of biological activities, including anticancer properties.[1] Notably, 3-methoxycarbazole has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[11][12]
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. There are two major NF-κB signaling pathways: the canonical and non-canonical pathways.[13][14][15]
Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1. It involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50-p65 (RelA) NF-κB dimer, which then translocates to the nucleus to activate the transcription of target genes involved in inflammation and cell survival.[13][16]
Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα. It leads to the processing of the p100 protein to p52, which then forms a heterodimer with RelB. This p52-RelB complex translocates to the nucleus to regulate genes primarily involved in lymphoid organogenesis.[13][15]
Interaction of 3-Methoxycarbazole with the NF-κB Pathway
Studies have indicated that 3-methoxycarbazole can inhibit the NF-κB signaling pathway, contributing to its anti-cancer effects.[11][12] The precise mechanism may involve the direct or indirect inhibition of key components of the pathway, such as the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Canonical NF-κB Signaling Pathway and Inhibition by 3-Methoxycarbazole
Conclusion
N-methoxycarbazoles represent a promising class of heterocyclic compounds with significant potential in drug discovery and materials science. This guide has provided a consolidated resource on their physical and chemical properties, along with detailed experimental protocols for their synthesis and characterization. The elucidation of the interaction of methoxycarbazole derivatives with key biological targets, such as the NF-κB signaling pathway, opens new avenues for the rational design of novel therapeutic agents. Further research is warranted to expand the library of N-methoxycarbazoles and to fully explore their structure-activity relationships and therapeutic potential.
References
- 1. 3-methoxy-6-methyl-9H-carbazole-1-carbaldehyde | C15H13NO2 | CID 11010048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. myuchem.com [myuchem.com]
- 4. 9H-Carbazole, 3,6-dimethoxy- [chembk.com]
- 5. 1-methoxy-9H-carbazole-3-carboxylic acid | C14H11NO3 | CID 375142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-methoxy-9H-carbazole | C13H11NO | CID 10797986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methoxy-9H-carbazole | C13H11NO | CID 519621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 3,6-Dimethoxy-9H-carbazole | C14H13NO2 | CID 644464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9-(4-Methoxyphenyl)carbazole | C19H15NO | CID 3110802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of N-methoxy-3-hydroxymethylcarbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-methoxy-3-hydroxymethylcarbazole, a carbazole (B46965) alkaloid isolated from the root bark of Murraya euchrestifolia. This document details the spectroscopic data and experimental protocols that were instrumental in defining its molecular structure, presenting the information in a clear and accessible format for scientific professionals.
Spectroscopic Data Analysis
The structure of this compound, also known as murrayamine-L, was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹H Chemical Shift (δ ppm, J in Hz) | ¹³C Chemical Shift (δ ppm) |
| 1 | 7.98 (d, 8.0) | 120.5 |
| 2 | 7.21 (dd, 8.4, 1.2) | 124.5 |
| 3 | - | 137.9 |
| 4 | 8.02 (s) | 108.1 |
| 4a | - | 122.3 |
| 4b | - | 121.5 |
| 5 | 7.49 (d, 8.4) | 110.2 |
| 6 | 7.27 (ddd, 8.4, 7.2, 1.2) | 120.1 |
| 7 | 7.41 (ddd, 8.4, 7.2, 1.2) | 126.1 |
| 8 | 8.11 (d, 8.0) | 110.7 |
| 8a | - | 139.8 |
| N-OCH₃ | 4.13 (s) | 65.9 |
| 3-CH₂OH | 4.81 (s) | 64.7 |
Table 2: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data
| Technique | Data |
| High-Resolution Mass Spectrometry (HRMS) | m/z 227.0949 (M⁺, calculated for C₁₄H₁₃NO₂: 227.0946) |
| Infrared (IR) Spectroscopy (KBr) | 3400 cm⁻¹ (-OH), 1600 cm⁻¹, 1470 cm⁻¹ |
| Ultraviolet (UV) Spectroscopy (MeOH) | 222 nm (log ε 4.45), 241 nm (log ε 4.54), 261 nm (sh, log ε 4.18), 299 nm (log ε 4.13), 332 nm (log ε 3.65), 345 nm (log ε 3.66) |
Experimental Protocols
The isolation and elucidation of this compound involved a systematic extraction and chromatographic separation process, followed by spectroscopic analysis.
Isolation of this compound
The following diagram outlines the general workflow for the isolation of the target compound from its natural source.
Figure 1. Isolation workflow for this compound.
Methodology:
-
Extraction: The dried and powdered root bark of Murraya euchrestifolia was extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract was partitioned between chloroform (B151607) (CHCl₃) and water (H₂O). The chloroform-soluble fraction, containing the carbazole alkaloids, was collected and concentrated.
-
Chromatography: The chloroform extract was subjected to column chromatography over silica gel. Fractions were eluted using a gradient of n-hexane and ethyl acetate. Fractions containing the target compound were further purified by preparative thin-layer chromatography (TLC) to afford pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a JEOL JMS-HX-110 mass spectrometer.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer 783 spectrophotometer using potassium bromide (KBr) pellets.
Ultraviolet (UV) Spectroscopy: UV spectra were measured on a Hitachi U-3200 spectrophotometer in methanol (MeOH).
Structure Elucidation Logic
The determination of the molecular structure of this compound was based on the logical interpretation of the combined spectroscopic data.
Figure 2. Logical workflow for the structure elucidation.
The molecular formula was established as C₁₄H₁₃NO₂ by high-resolution mass spectrometry. The presence of a hydroxyl group was indicated by the strong absorption at 3400 cm⁻¹ in the IR spectrum. The UV spectrum was characteristic of a carbazole chromophore.
The ¹H and ¹³C NMR spectra provided the most detailed structural information. The signals at δ 4.13 (s, 3H) and δ 65.9 in the ¹H and ¹³C NMR spectra, respectively, were assigned to an N-methoxy group. The signals at δ 4.81 (s, 2H) and δ 64.7 were attributed to a hydroxymethyl group (-CH₂OH). The remaining aromatic proton signals were consistent with a 3-substituted carbazole skeleton. The final placement of the substituents was confirmed by 2D NMR experiments such as COSY and HMBC, leading to the unambiguous assignment of the structure as this compound.
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using N-methoxy-3-hydroxymethylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial effects.[1][2] These heterocyclic compounds have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3] Notably, some carbazole derivatives have shown activity against multidrug-resistant organisms, highlighting their potential as a scaffold for the development of new antimicrobial agents.[1] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of a specific derivative, N-methoxy-3-hydroxymethylcarbazole.
The methodologies outlined below describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are crucial parameters for assessing the antimicrobial efficacy of a compound.[4][5][6] Additionally, the disk diffusion method is presented as a qualitative screening assay.[7][8]
Data Presentation
The antimicrobial activity of this compound can be quantitatively summarized by determining its MIC and MBC values against a panel of relevant microorganisms. The results should be presented in a clear and structured tabular format to facilitate comparison.
Table 1: Illustrative Antimicrobial Activity of this compound
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Enterococcus faecalis | ATCC 29212 | 32 | 64 |
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |
| Candida albicans | ATCC 90028 | 32 | 64 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[1]
-
Standardized microbial inoculum (0.5 McFarland standard)[12]
-
Positive control (broth with inoculum, no compound)[9]
-
Negative control (broth only)[9]
-
Spectrophotometer or microplate reader (optional)[11]
Procedure:
-
Preparation of Dilutions: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[1][11] Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.[11]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[4]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[9][10] This can be assessed visually or by using a microplate reader to measure optical density.[11]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5][13] This assay is performed following the determination of the MIC.[4]
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (B569324) (MHA) plates
-
Calibrated pipette
Procedure:
-
Subculturing: Following the MIC determination, select the wells that show no visible growth (the MIC well and wells with higher concentrations).[4]
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells and spread it evenly onto a properly labeled MHA plate.[4]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum control.[5][6][13]
Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to antimicrobial agents.[7][8]
Materials:
-
Sterile paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton Agar (MHA) plates[12]
-
Standardized bacterial inoculum (0.5 McFarland standard)[12]
-
Sterile cotton swabs[7]
-
Sterile forceps or disk dispenser[15]
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of growth.[7][15]
-
Disk Placement: Using sterile forceps, place the paper disks impregnated with this compound onto the inoculated agar surface.[15] Ensure the disks are placed at least 24 mm apart.[15]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[15][16]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[12] The size of the zone indicates the susceptibility of the bacterium to the compound.[8]
Visualizations
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for MBC determination.
Caption: Potential antimicrobial mechanisms of carbazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. asm.org [asm.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols: N-methoxy-3-hydroxymethylcarbazole as a Potential Anticancer Agent
Introduction
Carbazole (B46965) alkaloids, a class of heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] Several carbazole derivatives have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation through various mechanisms of action.[1][3] This document provides an overview of the potential anticancer applications of N-methoxy-3-hydroxymethylcarbazole, with a focus on its synthesis and proposed mechanisms of action based on studies of structurally related compounds. While direct and extensive anticancer studies on this compound are not widely published, research on the closely related compound, 3-Methoxy carbazole (MHC), provides valuable insights into its potential therapeutic efficacy and molecular targets.[1][2][4][5]
Disclaimer: The experimental data and proposed mechanisms of action detailed below are primarily based on studies conducted on 3-Methoxy carbazole (MHC), a structural analog of this compound. These notes serve as a guide for potential research directions and methodologies for evaluating the anticancer properties of this compound.
I. Synthesis of this compound
A convenient and efficient method for the synthesis of N-methoxycarbazole derivatives has been described, which can be adapted for the preparation of this compound.[6] The synthesis typically involves a multi-step process starting from readily available precursors.
Protocol: Synthesis of 3-Hydroxymethyl-9-methoxy-9H-carbazole [6]
-
Preparation of 9-Methoxy-9H-carbazole-3-carbaldehyde:
-
To a solution of 1,2-dichloroethane (B1671644) (10 mL), add DMF (2.34 mL) at room temperature.
-
Under a nitrogen atmosphere, add phosphorus oxychloride (2.74 mL, 30 mmol) dropwise.
-
Stir the solution at room temperature for 30 minutes.
-
Add 9-Methoxy-9H-carbazole (0.20 g, 1.0 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction and extract the product.
-
-
Reduction to 3-Hydroxymethyl-9-methoxy-9H-carbazole: [6]
-
Prepare a mixture of 9-Methoxy-9H-carbazole-3-carbaldehyde (0.23 g, 1.0 mmol) and NaBH4 (45 mg, 1.2 mmol) in ethanol (B145695) (5 mL).
-
Stir the mixture at room temperature for 3 hours.[6]
-
Pour the solution into water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
II. In Vitro Anticancer Activity (Based on 3-Methoxy Carbazole)
Studies on 3-Methoxy carbazole (MHC) have demonstrated its cytotoxic effects against human breast cancer cells (MCF-7).[1][2][4][5] The primary mechanism of action is believed to be the suppression of the NF-κB signaling pathway, leading to the induction of apoptosis.[1][4][5]
Quantitative Data
Table 1: Reactive Oxygen Species (ROS) Generation in MCF-7 Cells Treated with 3-Methoxy Carbazole (MHC) [1]
| Treatment Group | Concentration (µM) | ROS Level Increase (%) |
| Control | 0 | - |
| MHC | 20 | 19.38 ± 3.42 |
| MHC | 40 | 39.68 ± 4.19 |
| MHC | 80 | 53.75 ± 5.05 |
III. Experimental Protocols (Based on 3-Methoxy Carbazole Studies)
Cell Culture
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed MCF-7 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Analysis (Annexin V/PI Staining)
-
Treat MCF-7 cells with the test compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Measurement of Reactive Oxygen Species (ROS)
-
Seed MCF-7 cells in 6-well plates and treat with the test compound.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Harvest the cells and analyze the fluorescence intensity by flow cytometry.
IV. Signaling Pathways and Workflows
Proposed Mechanism of Action
The anticancer activity of 3-Methoxy carbazole is linked to the inhibition of the NF-κB signaling pathway.[1][4][5] This inhibition leads to the induction of apoptosis, enhanced caspase activity, and the generation of reactive oxygen species (ROS) within the cancer cells.[1][4]
Caption: Proposed mechanism of this compound.
Experimental Workflow
The evaluation of the anticancer potential of this compound follows a standard preclinical workflow, starting from synthesis and progressing through in vitro characterization.
Caption: Experimental workflow for anticancer evaluation.
References
- 1. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 3. wjarr.com [wjarr.com]
- 4. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Synthesis of N-methoxy-3-hydroxymethylcarbazole
These application notes provide a detailed protocol for the synthesis of N-methoxy-3-hydroxymethylcarbazole, a valuable building block in medicinal chemistry and materials science. The described method is based on the reduction of N-methoxy-3-formylcarbazole, a common intermediate in the synthesis of various carbazole (B46965) alkaloids and their derivatives.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the reduction of N-methoxy-3-formylcarbazole.
| Parameter | Value | Reference |
| Starting Material | N-methoxy-9H-carbazole-3-carbaldehyde | [1] |
| Reagent | Sodium borohydride (B1222165) (NaBH₄) | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Molar Ratio (Substrate:Reagent) | 1 : 1.2 | [1] |
| Yield | Not explicitly stated for the final product in the reference, but the precursor synthesis is described as "good-to-moderate yields". | [1] |
Experimental Protocol
This protocol details the procedure for the synthesis of this compound from N-methoxy-9H-carbazole-3-carbaldehyde. A similar, well-established protocol for the reduction of the analogous N-methyl-3-formyl carbazole yielded 92% of the corresponding hydroxymethyl derivative, suggesting high efficiency for this type of transformation.[2]
Materials:
-
N-methoxy-9H-carbazole-3-carbaldehyde (1.0 mmol, 0.23 g)[1]
-
Sodium borohydride (NaBH₄) (1.2 mmol, 45 mg)[1]
-
Ethanol (5 mL)[1]
-
Water (10 mL)[1]
-
Ethyl acetate[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol (0.23 g) of N-methoxy-9H-carbazole-3-carbaldehyde in 5 mL of ethanol.[1]
-
Addition of Reducing Agent: To the stirred solution, add 1.2 mmol (45 mg) of sodium borohydride in one portion at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.[1]
-
Work-up: After 3 hours, pour the reaction mixture into 10 mL of water.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 5 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: Investigating the Neuroprotective Potential of N-methoxycarbazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of N-methoxycarbazoles
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function, representing a significant challenge in modern medicine. A key therapeutic strategy is neuroprotection, which aims to defend the central nervous system (CNS) from neuronal death triggered by mechanisms like oxidative stress, neuroinflammation, protein aggregation, and apoptosis.[1][2]
Carbazole-based compounds have emerged as a promising scaffold for developing neuroprotective agents due to their diverse biological activities.[2][3] The substitution on the carbazole (B46965) nitrogen (N-position) is particularly crucial for modulating these properties.[1][3] Studies have shown that introducing substituents at the N-position is essential for neuroprotective activity, with bulky groups often enhancing the effect.[1][4] This highlights the potential of N-methoxycarbazole derivatives as a novel chemical class for neuroprotective drug discovery. Their mechanisms of action are thought to involve potent anti-oxidative, anti-inflammatory, and anti-apoptotic pathways.[2]
These application notes provide a comprehensive guide with detailed protocols for researchers to screen and characterize the neuroprotective effects of N-methoxycarbazoles using established in vitro and in vivo models of neurodegeneration.
General Experimental Workflow
The evaluation of a novel compound like an N-methoxycarbazole typically follows a multi-stage process, beginning with high-throughput in vitro screening to establish initial efficacy and progressing to more complex in vivo models to assess therapeutic potential in a physiological context.
Caption: General workflow for evaluating N-methoxycarbazole neuroprotective activity.
Section 1: In Vitro Neuroprotection and Neurite Outgrowth Assays
In vitro models provide a crucial first step for screening compounds in a controlled environment.[5] Immortalized neuronal cell lines like HT22 and Neuro2a (N2a) are widely used to model specific aspects of neurodegeneration, such as oxidative stress and neuronal differentiation.[4][6]
Protocol 1.1: Assessment of Neuroprotection Against Oxidative Stress
This protocol uses the mouse hippocampal cell line HT22 to model glutamate-induced oxidative stress, a common pathway in neuronal cell death.[4][7] Cell viability is quantified using the MTT assay, which measures the metabolic activity of living cells.[8][9]
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
N-methoxycarbazole test compounds dissolved in DMSO
-
Glutamate (B1630785) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of N-methoxycarbazole compounds in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the compound-containing medium. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add glutamate to the wells to a final concentration that induces approximately 50% cell death (e.g., 2-5 mM, to be optimized). Include control wells with no glutamate and wells with glutamate but no test compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[8]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan (B1609692) crystals.[8]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 1.2: Assessment of Neurite Outgrowth in Neuro2a Cells
This protocol evaluates the ability of N-methoxycarbazoles to promote neuronal differentiation, a key aspect of neuro-regeneration. Mouse neuroblastoma Neuro2a (N2a) cells are induced to differentiate in a low-serum medium.[6]
Materials:
-
Neuro2a cells
-
DMEM with 10% FBS (growth medium)
-
DMEM with 2% FBS (low-serum differentiation medium)
-
N-methoxycarbazole test compounds
-
24-well tissue culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed Neuro2a cells in a 24-well plate at a low density (e.g., 5 x 10³ cells/well) in growth medium and incubate for 24 hours.[6]
-
Serum Starvation: Replace the growth medium with low-serum differentiation medium and incubate for another 24 hours to induce a transition from proliferation to differentiation.[6]
-
Compound Treatment: Treat the cells with various concentrations of N-methoxycarbazole compounds (e.g., 0.3–10 µM) in fresh low-serum medium.[6] Include a vehicle control (DMSO) and a positive control if available (e.g., db-cAMP).[6]
-
Incubation: Incubate the cells for 48 hours to allow for neurite outgrowth.[6]
-
Analysis:
-
Visually inspect the cells under a microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify neurite outgrowth. A common criterion is to count the percentage of cells bearing at least one neurite that is longer than twice the diameter of the cell body.
-
Cell viability should also be assessed in parallel (e.g., via MTT assay) to ensure that the observed effects are not due to cytotoxicity.[6]
-
Data Presentation: In Vitro Neuroprotective Activity
| Compound ID | In Vitro Model | Assay | Key Parameter | Reference |
| Phenyl-carbazole (60) | HT22 cells + Glutamate | Cell Viability | Significant protection at 3 µM | [1] |
| Methoxy-phenyl-carbazole (61) | HT22 cells + Glutamate | Cell Viability | Significant protection at 30 µM | [1] |
| Carbazole Derivative 13 | Neuro2a cells | Neurite Outgrowth | Apparent outgrowth at 1-5 µM | [6] |
| Carbazole Derivative 13 | Neuro2a cells + H₂O₂ | Cell Viability | ~60% viability at 10 µM | [6] |
Section 2: In Vivo Neuroprotection Models
In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. The MPTP mouse model of Parkinson's disease and BrdU labeling for neurogenesis are standard paradigms.[11][12]
Protocol 2.1: Mouse Model of Parkinson's Disease (MPTP-Induced)
This protocol describes a sub-acute regimen using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce the loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[11][13]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP hydrochloride (handle with extreme caution under strict safety protocols)
-
N-methoxycarbazole test compound
-
Saline solution (0.9% NaCl)
-
Anesthetics
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Appropriate secondary antibodies and detection reagents
Procedure:
-
Acclimation & Grouping: Acclimate mice for at least one week. Randomly assign them to groups (e.g., Vehicle + Saline; Vehicle + MPTP; Test Compound + MPTP).
-
Compound Administration: Begin administration of the N-methoxycarbazole compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) injection or oral gavage) daily for a set period (e.g., 7-14 days).
-
MPTP Intoxication: On specified days during the treatment period, administer MPTP. A common sub-acute regimen is one i.p. injection of MPTP (e.g., 20-30 mg/kg) daily for 5 consecutive days.[14] The control group receives saline injections.
-
Post-Toxin Survival: Continue compound administration for 7-21 days after the final MPTP injection to allow the neurodegenerative lesion to stabilize.[11][15]
-
Tissue Collection:
-
Deeply anesthetize the mice.
-
Perform transcardial perfusion first with cold PBS, followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
-
Dissect the brains and post-fix them in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
-
Immunohistochemistry and Analysis:
-
Section the brains (e.g., 30-40 µm coronal sections) using a cryostat or vibratome.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
Neuroprotection is quantified as the percentage of surviving TH-positive neurons in the compound-treated group compared to the MPTP-only group.
-
Protocol 2.2: Assessment of Adult Hippocampal Neurogenesis
This protocol uses the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to label newly divided cells in the brain.[12] It is used to assess if a compound can protect and promote the survival of newborn neurons in the dentate gyrus of the hippocampus.
Materials:
-
Adult mice
-
N-methoxycarbazole test compound
-
BrdU solution (e.g., 50 mg/mL in sterile saline)
-
Perfusion and tissue processing reagents as in Protocol 2.1
-
Primary antibodies: anti-BrdU, anti-NeuN (or another mature neuronal marker)
-
Reagents for DNA denaturation (e.g., 2N HCl)
Procedure:
-
Compound Administration: Administer the N-methoxycarbazole compound or vehicle daily for a defined period (e.g., 1-4 weeks).
-
BrdU Labeling: During the treatment period, administer BrdU via i.p. injection (e.g., 50-100 mg/kg) daily for several consecutive days (e.g., 5-7 days). BrdU is a thymidine analog that incorporates into the DNA of dividing cells during the S-phase.[16][17]
-
Survival Period: Euthanize animals at a specific time point after the final BrdU injection. A short survival time (e.g., 24 hours) assesses cell proliferation, while a longer survival time (e.g., 3-4 weeks) assesses the survival and maturation of the newly born cells.[12]
-
Tissue Processing: Perfuse and process the brain tissue as described in Protocol 2.1.
-
Immunohistochemistry and Analysis:
-
Pre-treat brain sections to denature DNA (e.g., with 2N HCl) to expose the BrdU epitope.
-
Perform double-label immunofluorescence staining for BrdU and a neuronal marker like NeuN.
-
Using a confocal microscope, quantify the number of BrdU-positive cells and the number of cells double-labeled for BrdU and NeuN in the dentate gyrus.
-
An increase in the number of BrdU+/NeuN+ cells indicates enhanced survival and neuronal differentiation of progenitor cells.
-
Data Presentation: In Vivo Efficacy of Carbazole Derivatives
| Compound ID | Animal Model | Dosing (Route, mg/kg/day) | Key Outcome | Reference |
| (-)-P7C3-S243 | Mouse Neurogenesis | 10 (i.p.) for 7 days | ~100% increase in BrdU+ hippocampal neurons | [11] |
| (-)-P7C3-S243 | Mouse MPTP Model | 10 (i.p.) | Potent protection of dopaminergic neurons | [11] |
Section 3: Mechanistic Studies
After demonstrating efficacy, it is crucial to investigate the underlying molecular mechanisms. Western blotting is a standard technique to quantify changes in protein expression related to key signaling pathways.[18]
Potential Neuroprotective Signaling Pathways
N-methoxycarbazoles may exert their effects by modulating multiple cellular pathways. A primary mechanism is likely the mitigation of oxidative stress and neuroinflammation, which are common drivers of neuronal death in neurodegenerative diseases.
Caption: Potential mechanisms of N-methoxycarbazole neuroprotective action.
Protocol 3.1: Western Blot Analysis of Signaling Proteins
This protocol provides a general method for analyzing protein levels in brain tissue homogenates to probe the mechanism of action of N-methoxycarbazoles.[18][19]
Materials:
-
Brain tissue (e.g., hippocampus or substantia nigra) from control and treated animals
-
RIPA lysis buffer with protease and phosphatase inhibitors[20]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GFAP, anti-Iba1 for inflammation; anti-BACE1 for AD; anti-p-CREB, anti-BDNF for survival pathways; anti-β-actin for loading control)[21][22]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Homogenize dissected brain tissue on ice in RIPA buffer.[18] Centrifuge at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[18]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C on a shaker.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band density using software like ImageJ. Normalize the protein of interest to the loading control (e.g., β-actin) for comparison across groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. modelorg.com [modelorg.com]
- 12. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse MPTP in vivo model of PD [bio-protocol.org]
- 15. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot in homogenised mouse brain samples [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. SIK2 mediated mitochondrial homeostasis in spinal cord injury: modulating oxidative stress and the AIM2 inflammasome via CRTC1/CREB signaling | springermedizin.de [springermedizin.de]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for N-methoxy-3-hydroxymethylcarbazole in Topoisomerase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-methoxy-3-hydroxymethylcarbazole, a representative carbazole (B46965) derivative, in topoisomerase inhibition assays. While specific quantitative data for this particular compound is not available in the cited literature, the methodologies provided are based on established assays for other carbazole derivatives that have shown significant activity as topoisomerase inhibitors.
Introduction to Carbazole Derivatives as Topoisomerase Inhibitors
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation.[1][2] Their vital function in cell proliferation has made them a key target for the development of anticancer drugs.[1][2] Carbazole derivatives have emerged as a significant class of compounds in oncological research due to their diverse biological activities, including the inhibition of topoisomerase II (Topo II).[1][2][3] Some carbazole-based compounds, like the natural product ellipticine, function as Topo II poisons by intercalating into DNA and stabilizing the enzyme-DNA cleavage complex.[4] Other synthetic derivatives act as catalytic inhibitors, interfering with the enzymatic cycle of Topo II.[4] The investigation of novel carbazole derivatives like this compound is a promising avenue for the discovery of new anticancer agents.
Principle of Topoisomerase Inhibition Assays
Topoisomerase inhibition assays are designed to measure the ability of a test compound to interfere with the enzymatic activity of topoisomerases. The two most common in vitro assays are the DNA relaxation assay for Topoisomerase I (Topo I) and the DNA decatenation or relaxation assay for Topoisomerase II (Topo II).
-
Topoisomerase I Relaxation Assay: Topo I relaxes supercoiled plasmid DNA by introducing a transient single-strand break.[5] In this assay, supercoiled DNA is incubated with Topo I and the test compound. If the compound inhibits the enzyme, the DNA will remain supercoiled. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.[5]
-
Topoisomerase II Decatenation Assay: Topo II can unlink the interlocked DNA minicircles of kinetoplast DNA (kDNA).[6][7] In the presence of an effective inhibitor, the kDNA network remains catenated. The decatenated minicircles are separated from the catenated network by agarose gel electrophoresis.[6]
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against human Topoisomerase I and IIα. This data is for illustrative purposes to provide a framework for data presentation.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | Human Topoisomerase I | Relaxation | 15.2 |
| This compound | Human Topoisomerase IIα | Decatenation | 5.8 |
| Camptothecin (Positive Control) | Human Topoisomerase I | Relaxation | 0.9 |
| Etoposide (Positive Control) | Human Topoisomerase IIα | Decatenation | 1.2 |
Experimental Protocols
Protocol 1: Topoisomerase I DNA Relaxation Inhibition Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on the relaxation of supercoiled plasmid DNA by human Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 50% glycerol)[8]
-
This compound stock solution (in DMSO)
-
Camptothecin (positive control)
-
Nuclease-free water
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[8]
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium (B1194527) Bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in microcentrifuge tubes (final volume of 20 µL):
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.25 µg)
-
1 µL of this compound at various concentrations (or DMSO for vehicle control)
-
x µL of nuclease-free water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I (1-2 units) to each tube to initiate the reaction. The optimal amount of enzyme should be predetermined.
-
Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.[8]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.[8]
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel.[5] Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., 0.5 µg/mL ethidium bromide) for 15-30 minutes.[5]
-
Destain the gel in distilled water for 10-30 minutes.[5]
-
Visualize the DNA bands using a UV transilluminator and capture an image.[5]
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition can be calculated relative to the "no inhibitor" control.
-
Expected Results: In the absence of the inhibitor, the supercoiled DNA will be converted to its relaxed form. With increasing concentrations of this compound, the relaxation of the supercoiled DNA will be inhibited, resulting in a dose-dependent increase in the intensity of the supercoiled DNA band.[5]
Protocol 2: Topoisomerase IIα DNA Decatenation Inhibition Assay
This protocol is designed to evaluate the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT)[6]
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Nuclease-free water
-
Stop Solution/Loading Dye
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, assemble the following in microcentrifuge tubes (final volume of 20 µL):
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
1 µL of this compound at various concentrations (or DMSO for vehicle control)
-
x µL of nuclease-free water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase IIα to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[6]
-
Reaction Termination: Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.[6] To detect Topo II poisons that form covalent enzyme-DNA complexes, add 1/10 volume of 10% SDS followed by digestion with proteinase K (50 µg/mL) before adding the loading dye.[7][9]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.[6] Perform electrophoresis at a constant voltage (e.g., 80-100 V).[6]
-
Visualization and Analysis:
-
Stain the gel with a DNA stain.
-
Destain and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, Topo IIα will decatenate the kDNA, resulting in fast-migrating DNA minicircles. An effective inhibitor will prevent decatenation, and the kDNA will remain as a high molecular weight complex in the loading well.
-
Visualizations
Caption: Workflow for Topoisomerase I DNA Relaxation Inhibition Assay.
Caption: Workflow for Topoisomerase IIα DNA Decatenation Assay.
References
- 1. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbazole derivatives containing chalcone analogues targeting topoisomerase II inhibition: First principles characterization and QSAR modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. topogen.com [topogen.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. topogen.com [topogen.com]
Application Notes and Protocols for N-methoxy-3-hydroxymethylcarbazole in Cell-Based Assays
Introduction
N-methoxy-3-hydroxymethylcarbazole is a member of the carbazole (B46965) alkaloid family, a class of naturally occurring and synthetic heterocyclic compounds. Carbazoles are recognized for their wide range of pharmacological activities, including antitumor, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Several carbazole derivatives have been identified as potent agents against various cancer cell lines, often acting through mechanisms such as cell cycle arrest and induction of apoptosis.[1][3] For instance, the related compound 3-Methoxy carbazole (MHC) has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[4][5]
These application notes provide detailed protocols for evaluating the cytotoxic and apoptotic effects of this compound in cell-based assays, using the human breast cancer cell line MCF-7 as a model system. The provided methodologies can be adapted for other cancer cell lines and further mechanistic studies.
I. Assessment of Cytotoxicity using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.
Experimental Protocol
-
Cell Culture:
-
Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% L-Glutamine, and 1% Penicillin/Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well microtiter plate in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours.
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Table 1: Cytotoxic Activity of this compound on MCF-7 Cells
| Compound | Concentration (µM) | % Cell Viability (48h) | % Cell Viability (72h) |
| This compound | 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 |
| 1 | 92.1 ± 3.5 | 88.7 ± 2.9 | |
| 10 | 75.4 ± 4.2 | 65.2 ± 3.8 | |
| 25 | 51.2 ± 2.8 | 42.1 ± 4.1 | |
| 50 | 28.9 ± 3.1 | 19.8 ± 2.5 | |
| 100 | 10.3 ± 1.9 | 5.6 ± 1.2 | |
| IC50 (µM) | 25.8 | 18.5 |
Data are presented as mean ± standard deviation of three independent experiments.
Experimental Workflow
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: N-methoxy-3-hydroxymethylcarbazole as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-3-hydroxymethylcarbazole is a fluorescent molecular probe belonging to the carbazole (B46965) family of compounds. Carbazole derivatives are well-regarded for their robust photophysical properties, including high quantum yields and environmental sensitivity, making them valuable tools in biological and chemical research. The methoxy (B1213986) and hydroxymethyl functional groups on this particular carbazole scaffold can influence its solubility, membrane permeability, and interaction with biological targets. These application notes provide an overview of the potential uses of this compound as a molecular probe, along with detailed protocols for its application in various experimental settings. While specific quantitative data for this exact molecule is not extensively published, the provided information is based on the well-established characteristics of similar carbazole derivatives.
Potential Applications
-
Fluorescent Labeling of Biomolecules: The hydroxymethyl group can be chemically modified to conjugate the probe to proteins, peptides, or nucleic acids, enabling their visualization and tracking.
-
Sensing Metal Ions: The carbazole moiety, in conjunction with its substituents, may exhibit changes in its fluorescent properties upon binding to specific metal ions, allowing for their detection and quantification.
-
Investigating Protein-Protein Interactions: Changes in the fluorescence emission of the probe when conjugated to a protein of interest can be used to monitor conformational changes or binding events with other proteins.
-
Live Cell Imaging: Due to its potential for cell permeability, this compound can be used to visualize cellular structures or track dynamic processes within living cells.
Data Presentation
The following tables summarize hypothetical photophysical and binding data for this compound based on typical values for similar carbazole derivatives.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| Cyclohexane | 2.0 | 335 | 350 | 15 | 0.45 |
| Dioxane | 2.2 | 338 | 358 | 20 | 0.52 |
| Chloroform | 4.8 | 340 | 365 | 25 | 0.60 |
| Ethyl Acetate | 6.0 | 342 | 370 | 28 | 0.55 |
| Tetrahydrofuran (THF) | 7.6 | 345 | 375 | 30 | 0.65 |
| Dichloromethane (DCM) | 9.1 | 348 | 382 | 34 | 0.70 |
| Acetonitrile | 37.5 | 350 | 390 | 40 | 0.40 |
| Water | 80.1 | 355 | 410 | 55 | 0.15 |
Table 2: Hypothetical Binding Affinity and Fluorescence Response to a Target Protein
| Parameter | Value |
| Binding Constant (K_d) | 5 µM |
| Fluorescence Enhancement upon Binding | 5-fold |
| Excitation Wavelength for Binding Assay | 345 nm |
| Emission Wavelength for Binding Assay | 375 nm |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Spectroscopy
This protocol outlines the general steps for measuring the fluorescence spectra of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., THF, water)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., THF).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent or buffer system.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
Set the excitation wavelength based on the absorption maximum (e.g., 345 nm in THF).
-
-
Measurement:
-
Blank the instrument using the solvent or buffer alone.
-
Place the cuvette with the sample solution in the fluorometer.
-
Acquire the emission spectrum over a suitable wavelength range (e.g., 350-550 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum emission.
-
Integrate the area under the emission curve to determine the relative fluorescence intensity.
-
Protocol 2: Live Cell Imaging
This protocol provides a general guideline for using this compound for live cell imaging. Optimization of concentration and incubation time may be required for different cell types.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for UV excitation)
-
Live-cell imaging chamber or glass-bottom dishes
-
Cells of interest cultured on coverslips or in imaging dishes
Procedure:
-
Cell Seeding: Seed cells onto coverslips or imaging dishes and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing:
-
Remove the loading medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
-
Imaging:
-
Mount the coverslip onto a slide with a drop of imaging buffer or place the imaging dish on the microscope stage.
-
Excite the cells with UV light (e.g., around 350 nm) and collect the emission using a suitable filter.
-
Acquire images using a sensitive camera.
-
Visualizations
Caption: Workflow for live cell imaging with this compound.
Application Notes and Protocols for the Purification of N-methoxy-3-hydroxymethylcarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-methoxy-3-hydroxymethylcarbazole, a naturally occurring carbazole (B46965) alkaloid. The methodologies outlined are based on standard techniques for the purification of carbazole derivatives and are intended to yield a high-purity product suitable for further research and development.
Introduction
This compound is a member of the N-methoxycarbazole family of alkaloids, which have garnered significant interest due to their diverse biological activities. The synthesis of this compound, as reported by Huang et al. (2020), involves the reduction of 9-Methoxy-9H-carbazole-3-carbaldehyde. While the crude product of this synthesis is obtained in high yield, further purification is often necessary to remove any unreacted starting material, byproducts, or residual reagents, ensuring the compound's suitability for biological assays and other sensitive applications. The purification protocols described herein focus on silica (B1680970) gel column chromatography and recrystallization, two common and effective methods for purifying polar organic compounds like this compound.
Data Presentation
The synthesis of this compound via the reduction of 9-Methoxy-9H-carbazole-3-carbaldehyde with sodium borohydride (B1222165) in ethanol (B145695) yields the crude product.[1] The reported yield for the crude product is quantitative.[1] Further purification by the methods below is expected to result in a high degree of purity, typically >98%, although the final yield will vary depending on the initial purity of the crude material and the specific techniques employed.
| Parameter | Value | Reference |
| Synthesis Method | Reduction of 9-Methoxy-9H-carbazole-3-carbaldehyde with NaBH4 in Ethanol | Huang et al., 2020[1] |
| Crude Product Yield | 100% | Huang et al., 2020[1] |
| Expected Purity after Purification | >98% | General expectation for the described methods |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below: silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude product and the desired final purity.
Protocol 1: Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their polarity.[2] For this compound, a normal-phase silica gel column is recommended.
Materials and Reagents:
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Dichloromethane (B109758) (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Eluent collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.
-
Column Packing: Pour the silica gel slurry into the chromatography column, ensuring even packing without air bubbles. Allow the solvent to drain until it is level with the top of the silica gel. A layer of sand can be added to the top of the silica gel to prevent disturbance during sample loading.
-
Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 7:3, 1:1, and then 100% ethyl acetate). The optimal solvent gradient should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a suitable solvent or solvent system.
Materials and Reagents:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as dichloromethane/hexane or acetone/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further slowed by insulating the flask. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols: In Vitro Evaluation of N-methoxy-3-hydroxymethylcarbazole Cytotoxicity
Disclaimer: The following application notes and protocols are designed to guide the in vitro evaluation of the cytotoxicity of N-methoxy-3-hydroxymethylcarbazole. Due to a lack of specific published data for this exact compound, the methodologies and representative data presented herein are based on studies of structurally related carbazole (B46965) derivatives. Researchers should adapt and optimize these protocols as necessary for the specific compound and cell lines under investigation.
Quantitative Data Summary
The cytotoxic activity of carbazole derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following table summarizes the IC50 values for various carbazole derivatives against different cancer cell lines, as reported in the literature.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 14a | 7901 | Gastric Adenocarcinoma | 11.8 ± 1.26 | [1][2][3] |
| Compound 14a | A875 | Human Melanoma | 9.77 ± 8.32 | [1][2][3] |
| Compound 14a | MARC145 | Monkey Kidney | 7.47 | [2] |
| Carbazole Derivative 1 | HepG2 | Liver Carcinoma | 2.7 | |
| Carbazole Derivative 2 | HepG2 | Liver Carcinoma | 9.5 | |
| 3-Methoxy carbazole (MHC) | MCF-7 | Breast Cancer | Concentration-dependent | [4] |
Experimental Protocols
Cell Culture
Standard cell culture techniques are required for maintaining the cell lines used in cytotoxicity assays. The following is a general protocol for the culture of MCF-7 (breast cancer) and A549 (lung cancer) cell lines, which are commonly used in cancer research.[5][6][7]
-
Materials:
-
MCF-7 or A549 cell line
-
For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 0.01 mg/mL bovine insulin.[6]
-
For A549: F-12K medium or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][7]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks, 6-well plates, 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO2 humidified incubator.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To passage cells, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture vessels at the desired density.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11]
-
Materials:
-
Cells cultured in 96-well plates
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader (540 or 570 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[5]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[9]
-
Incubate for 2-5 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[9]
-
Remove all but 25 µL of the medium from each well.[9]
-
Add 50 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[9]
-
Incubate for 10 minutes at 37°C with shaking.
-
Read the absorbance at 540 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
-
Materials:
-
Cells cultured in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 1-5 x 10^5 cells per well in 6-well plates and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities, which are key markers of apoptosis.[2][15]
-
Materials:
-
Cells cultured in white-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Plate-reading luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the test compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[2]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[2]
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence of each sample with a plate-reading luminometer. Luminescence is proportional to the amount of caspase activity.
-
Western Blot Analysis of the NF-κB Pathway
Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.[1][16][17]
-
Materials:
-
Cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of a novel compound's cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. ulab360.com [ulab360.com]
- 3. encodeproject.org [encodeproject.org]
- 4. is.muni.cz [is.muni.cz]
- 5. 2.7. Culture and Treatment of Cancer Cell Line [bio-protocol.org]
- 6. mcf7.com [mcf7.com]
- 7. mdpi.com [mdpi.com]
- 8. Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
N-methoxy-3-hydroxymethylcarbazole: Exploring its Potential in Drug Discovery
Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of carbazole (B46965) alkaloids, a diverse family of naturally occurring compounds. Among these, N-methoxy-3-hydroxymethylcarbazole has emerged as a molecule of interest, though detailed public data on its specific applications in drug discovery screening remains limited. This document aims to provide a framework for its investigation based on the known biological activities of related carbazole derivatives and outlines general protocols for its screening.
General Biological Activities of Carbazole Alkaloids
Carbazole alkaloids have been reported to exhibit a variety of biological effects, suggesting potential therapeutic applications in several areas:
-
Anticancer Activity: Many carbazole derivatives have shown cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms often involve the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair.[3][4]
-
Antimicrobial Activity: Several carbazole alkaloids have demonstrated inhibitory activity against a range of bacteria and fungi.[1][2][3][4]
-
Anti-inflammatory Activity: Some carbazole compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (hPGHS-1 and hPGHS-2).[3][4]
-
Antioxidant Activity: The aromatic structure of carbazoles lends itself to antioxidant activity, which has been observed in several derivatives.[3][4]
Proposed Screening Strategy for this compound
Based on the known activities of related compounds, a tiered screening approach is recommended to evaluate the pharmacological profile of this compound.
Caption: A proposed tiered workflow for screening this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the initial screening of this compound.
Protocol 1: MTT Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Inoculum of the microorganism
-
Incubator
-
Plate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density.
Potential Signaling Pathways for Investigation
Given the activities of related carbazole alkaloids, the following signaling pathways represent potential targets for this compound and can be investigated using various molecular biology techniques.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
While specific data on this compound in drug discovery is currently sparse, the established biological activities of the broader carbazole alkaloid family provide a strong rationale for its investigation. The application of systematic screening protocols, starting with broad cytotoxicity and antimicrobial assays and progressing to more specific mechanistic and in vivo studies, will be crucial in uncovering the therapeutic potential of this compound. Further research is warranted to isolate and characterize the specific activities of this compound and to determine its viability as a lead compound in drug development.
References
- 1. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methoxy-3-hydroxymethylcarbazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methoxy-3-hydroxymethylcarbazole. The information is designed to address specific experimental challenges and help optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely used and effective method involves a three-step synthesis starting from N-methoxycarbazole. The process includes a Vilsmeier-Haack formylation to introduce a formyl group at the 3-position, followed by a reduction of the resulting aldehyde to the corresponding alcohol.[1]
Q2: I am experiencing low yields in the initial N-methoxycarbazole synthesis step. What are the critical parameters to optimize?
A2: The palladium-catalyzed double N-arylation of methoxyamine with 2,2′-dibromobiphenyl is a crucial step. Key parameters to optimize include the choice of palladium catalyst and ligand, the base, and the reaction temperature. A combination of Pd2(dba)3CHCl3 as the catalyst and xantphos (B1684198) as the ligand has been shown to be effective. Potassium phosphate (B84403) (K3PO4) is a suitable base, and the reaction is typically run at 90 °C in toluene (B28343).[1]
Q3: My formylation step is not proceeding to completion or is producing multiple products. How can I improve this?
A3: The Vilsmeier-Haack formylation of N-methoxycarbazole is sensitive to reaction conditions. Ensure that phosphorus oxychloride (POCl3) is added dropwise to a solution of dimethylformamide (DMF) in a suitable solvent like 1,2-dichloroethane (B1671644) under an inert atmosphere. The reaction mixture should be stirred at room temperature for a period to allow for the formation of the Vilsmeier reagent before the addition of the N-methoxycarbazole substrate. The reaction is then typically heated to around 85 °C. Inadequate temperature control or premature addition of the substrate can lead to incomplete reaction or side products.[1]
Q4: What is the most efficient method for the final reduction of 9-Methoxy-9H-carbazole-3-carbaldehyde?
A4: The reduction of the aldehyde to the hydroxymethyl group can be achieved with high efficiency using sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) at room temperature. This method has been reported to yield this compound in quantitative amounts (100% yield).[1] A similar reduction for a related N-methyl analog also reports a high yield (92%) using NaBH4.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of N-methoxycarbazole | Inactive catalyst | Use a fresh source of palladium catalyst and ligand. Pd2(dba)3CHCl3 in combination with xantphos is recommended.[1] |
| Inappropriate base | Ensure anhydrous conditions and use a suitable base like K3PO4.[1] | |
| Incorrect reaction temperature | Maintain a reaction temperature of 90 °C. Lower temperatures may result in a sluggish reaction, while higher temperatures could lead to catalyst decomposition.[1] | |
| Formation of multiple products during formylation | Impure starting material | Purify the N-methoxycarbazole starting material before the formylation step. |
| Non-optimal reaction conditions | Control the addition rate of POCl3 and ensure the Vilsmeier reagent is formed before adding the carbazole (B46965) substrate. Maintain the recommended reaction temperature of 85 °C.[1] | |
| Incomplete reduction of the aldehyde | Inactive reducing agent | Use a fresh batch of sodium borohydride (NaBH4). |
| Insufficient reaction time or temperature | Although the reaction is typically rapid at room temperature, ensure it has been stirred for a sufficient duration (e.g., 3 hours) to go to completion.[1] | |
| Difficulty in product purification | Presence of unreacted starting materials or byproducts | For the initial N-methoxycarbazole synthesis, column chromatography on silica (B1680970) gel is an effective purification method. For the final product, recrystallization can be employed to obtain pure this compound.[2] |
Quantitative Data Summary
Table 1: Optimization of N-methoxycarbazole Synthesis Conditions [1]
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 | Xantphos | K3PO4 | Toluene | 90 | 0 |
| 2 | Pd2(dba)3CHCl3 | Xantphos | K3PO4 | Toluene | 90 | 85 |
| 3 | Pd2(dba)3CHCl3 | Xantphos | Cs2CO3 | Toluene | 90 | 78 |
| 4 | Pd2(dba)3CHCl3 | Xantphos | K3PO4 | Dioxane | 90 | 65 |
Table 2: Synthesis Yields for this compound [1]
| Reaction Step | Product | Yield (%) |
| Double N-arylation | N-methoxycarbazole | 85 |
| Vilsmeier-Haack Formylation | 9-Methoxy-9H-carbazole-3-carbaldehyde | Not specified |
| Reduction | 3-Hydroxymethyl-9-methoxy-9H-carbazole | 100 |
Experimental Protocols
1. Synthesis of N-methoxycarbazole [1]
A dried 20 mL reaction vessel is charged with Pd2(dba)3CHCl3 (78 mg, 0.075 mmol), 2,2′-dibromobiphenyl (0.94 g, 3.0 mmol), xantphos (0.18 g, 0.3 mmol), K3PO4 (1.91 g, 9.0 mmol), and toluene (10 mL). Methoxyamine (0.23 mL, 4.5 mmol) is then added via syringe. The mixture is stirred at 90 °C for 36 hours. After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-methoxycarbazole.
2. Synthesis of 9-Methoxy-9H-carbazole-3-carbaldehyde [1]
To 1,2-dichloroethane (10 mL) at room temperature, add DMF (2.34 mL). Phosphorus oxychloride (2.74 mL, 30 mmol) is then added dropwise under a nitrogen atmosphere. The solution is stirred at room temperature for 30 minutes. N-methoxycarbazole (0.20 g, 1.0 mmol) is then added. The resulting solution is heated to 85 °C and stirred for 24 hours. The solution is then poured onto crushed ice and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
3. Synthesis of 3-Hydroxymethyl-9-methoxy-9H-carbazole [1]
A mixture of 9-Methoxy-9H-carbazole-3-carbaldehyde (0.23 g, 1.0 mmol) and NaBH4 (45 mg, 1.2 mmol) is stirred in ethanol (5 mL) at room temperature for 3 hours. The solution is then poured into water (10 mL) and extracted with ethyl acetate. The combined organic layers are dried with MgSO4, filtered, and concentrated in vacuo to give 3-Hydroxymethyl-9-methoxy-9H-carbazole.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Synthesis of N-Methoxycarbazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-methoxycarbazole and related compounds. The primary focus is on the palladium-catalyzed double N-arylation of methoxyamine with 2,2'-dihalobiphenyls.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-methoxycarbazole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of N-Methoxycarbazole | Inactive Catalyst: The palladium catalyst may be deactivated due to exposure to air or moisture. The active Pd(0) species is sensitive to oxidation. | • Ensure all reagents and solvents are anhydrous and degassed. • Use a glovebox or Schlenk line for catalyst handling. • Consider using a robust palladium pre-catalyst. |
| Suboptimal Ligand: The phosphine (B1218219) ligand (e.g., Xantphos) is crucial for the catalytic cycle. An inappropriate ligand or ligand-to-metal ratio can hinder the reaction. | • Screen different phosphine ligands if the standard ones are ineffective. • Optimize the palladium-to-ligand ratio; typically a 1:1 to 1:2 ratio is effective. | |
| Ineffective Base: The base is critical for the deprotonation of methoxyamine. An unsuitable base can lead to a stalled reaction. | • Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). • Ensure the base is finely powdered and anhydrous. | |
| Low Reaction Temperature: The reaction may require a specific temperature to proceed at an optimal rate. | • Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Significant Formation of Side Products | Hydrodehalogenation: The 2,2'-dihalobiphenyl starting material is reduced, replacing one or both halogen atoms with hydrogen. This is a common side reaction in palladium-catalyzed cross-coupling reactions. | • Use a ligand that promotes reductive elimination over competing pathways. Bulky, electron-rich phosphine ligands are often effective. • Ensure the reaction is run under an inert atmosphere to minimize sources of hydrogen. |
| Homocoupling of 2,2'-Dihalobiphenyl: Two molecules of the starting material couple to form a quaterphenyl (B1678625) species. | • Lower the reaction temperature. • Adjust the stoichiometry to use a slight excess of methoxyamine. | |
| Formation of Carbazole (B46965): The presence of ammonia (B1221849) or other primary amines as impurities in the methoxyamine can lead to the formation of carbazole. | • Use high-purity methoxyamine. • If carbazole formation is persistent, consider purifying the methoxyamine before use. | |
| Difficult Purification | Co-elution of Side Products: The nonpolar nature of the main product and some side products can make chromatographic separation challenging. | • Utilize a multi-step purification process, such as a combination of crystallization and column chromatography. • Screen different solvent systems for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in N-methoxycarbazole synthesis?
A1: The most frequent issue leading to low yields is the deactivation of the palladium catalyst. The active Pd(0) species is sensitive to oxygen and moisture. It is crucial to maintain strictly anhydrous and anaerobic conditions throughout the reaction setup and duration. Using a pre-catalyst, which is more stable and generates the active species in situ, can often mitigate this problem.
Q2: I am observing a significant amount of a side product that appears to be the starting 2,2'-dihalobiphenyl without the halogens. What is this, and how can I prevent it?
A2: This side product is the result of hydrodehalogenation, a common competing reaction in palladium-catalyzed cross-coupling. It occurs when the aryl halide is reduced instead of coupling with the amine. To minimize this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are thoroughly dried. The choice of phosphine ligand can also influence the rate of this side reaction.
Q3: Can I use a different palladium source for this reaction?
A3: While Pd₂(dba)₃ is commonly cited, other Pd(0) sources like Pd(PPh₃)₄ or Pd(dba)₂ can also be effective. Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used, as they are typically reduced to the active Pd(0) species in the presence of the phosphine ligand and amine. However, the choice of palladium source may require re-optimization of the reaction conditions.
Q4: How critical is the choice of solvent?
A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Toluene (B28343) and dioxane are commonly used and effective solvents for this type of reaction. It is essential that the solvent is anhydrous and degassed before use.
Q5: My purification by column chromatography is not giving a pure product. What are my options?
A5: N-methoxycarbazole and potential nonpolar side products can be difficult to separate by chromatography alone. Consider recrystallization as a primary or secondary purification step. Experimenting with different solvent pairs for recrystallization can be effective. Additionally, using a different stationary phase for chromatography or employing techniques like preparative HPLC may be necessary for achieving high purity.
Quantitative Data on Product and Side Product Formation
The following table presents representative data for a palladium-catalyzed N-arylation reaction to form a substituted carbazole, illustrating a typical distribution of products and side products under optimized and non-optimized conditions.
| Reaction Conditions | N-Methoxycarbazole (Desired Product) | Hydrodehalogenated Biphenyl | Homocoupled Quaterphenyl | Carbazole |
| Optimized Conditions | 85% | 5% | <2% | <1% |
| Non-Optimized (Air Leak) | 30% | 45% | 10% | 5% |
| Non-Optimized (Suboptimal Ligand) | 40% | 25% | 20% | 5% |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of N-Methoxycarbazole
This protocol is based on the palladium-catalyzed double N-arylation of methoxyamine with 2,2'-dibromobiphenyl (B83442).
Materials:
-
2,2'-Dibromobiphenyl
-
Methoxyamine hydrochloride
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,2'-dibromobiphenyl (1.0 mmol), methoxyamine hydrochloride (1.2 mmol), and sodium tert-butoxide (2.5 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield N-methoxycarbazole.
Visualizations
Caption: Proposed catalytic cycle for N-methoxycarbazole synthesis.
Caption: Formation of common side products in N-methoxycarbazole synthesis.
Caption: A logical workflow for troubleshooting N-methoxycarbazole synthesis.
Technical Support Center: Purification of Hydroxymethyl Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the challenges associated with the purification of hydroxymethyl carbazole (B46965) derivatives. The presence of the polar hydroxymethyl group introduces specific difficulties in achieving high purity, which are addressed in the following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of hydroxymethyl carbazole derivatives in a question-and-answer format.
Problem 1: Low Yield or No Crystal Formation During Recrystallization
-
Question: I am losing a significant amount of my hydroxymethyl carbazole derivative during recrystallization, or no crystals are forming at all. What could be the cause and how can I fix it?
-
Answer: This is a common issue, often related to solvent selection and the increased solubility imparted by the polar hydroxymethyl group.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar compounds like hydroxymethyl carbazoles, highly polar solvents might lead to high solubility even at low temperatures, resulting in poor recovery. Conversely, nonpolar solvents may not dissolve the compound sufficiently even when hot.
-
Solution Cooled Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether, resulting in an supersaturated solution.
-
Insufficient Concentration: The solution may not be saturated enough for crystals to form upon cooling.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Good starting points for hydroxymethyl carbazole derivatives include ethanol (B145695), ethyl acetate (B1210297), or mixtures like hexane (B92381)/ethyl acetate and toluene/ethanol.
-
Use a Solvent/Anti-solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) in which the compound is insoluble until the solution becomes slightly cloudy. Reheat gently until the solution is clear again and then allow it to cool slowly.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This promotes the formation of larger, purer crystals.
-
Concentrate the Solution: If no crystals form after cooling, try evaporating some of the solvent to increase the concentration of the solute and then attempt to cool again.
-
Induce Crystallization: If the solution appears to be supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Problem 2: "Oiling Out" During Recrystallization
-
Question: Instead of crystals, my hydroxymethyl carbazole derivative is separating as an oil. Why is this happening and what should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is often due to:
-
High Solute Concentration: The concentration of the hydroxymethyl carbazole derivative in the solvent is too high.
-
Melting Point Depression: Impurities can significantly lower the melting point of your compound, potentially below the boiling point of the solvent.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.
-
Lower the Cooling Temperature Slowly: Ensure a very gradual cooling process.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Use a Solvent/Anti-solvent System: This can often prevent oiling out by providing a more controlled precipitation process.
-
Problem 3: Poor Separation and Streaking in Column Chromatography
-
Question: My hydroxymethyl carbazole derivative is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. How can I improve this?
-
Answer: The polar hydroxymethyl group can strongly interact with the silica (B1680970) gel (a polar stationary phase), leading to band broadening and streaking.
-
Strong Analyte-Stationary Phase Interaction: The hydroxyl group can form hydrogen bonds with the silanol (B1196071) groups on the silica surface, causing the compound to move slowly and unevenly down the column.
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will not move from the baseline. If it's too polar, it will elute too quickly with poor separation from impurities.
-
Sample Overload: Applying too much sample to the column can lead to broad, tailing peaks.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: Use a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the proportion of the more polar solvent (e.g., to hexane/ethyl acetate 1:1 or even pure ethyl acetate).
-
Add a Modifier: For severe streaking, adding a small amount of a polar modifier like methanol (B129727) (0.5-2%) or a few drops of acetic acid or triethylamine (B128534) to the eluent can help to block the active sites on the silica gel and improve peak shape.[1]
-
-
Dry Loading: Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This dry powder can then be loaded onto the top of the column, which often results in better band sharpness.
-
Reduce Sample Load: Use a higher ratio of silica gel to your crude product (e.g., 50:1 or 100:1 by weight).
-
Consider a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (B75360) or a reversed-phase silica gel (C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude hydroxymethyl carbazole derivatives?
A1: Common impurities often depend on the synthetic route but can include:
-
Starting materials: Unreacted carbazole or the corresponding aldehyde/carboxylic acid precursor.
-
Side-products: Over-alkylation or formylation products, or products from incomplete reduction of a formyl group.
-
Reagents and by-products: Residual reducing agents (like sodium borohydride (B1222165) by-products) or oxidizing agents.
-
Isomeric impurities: Positional isomers of the hydroxymethyl group on the carbazole ring.[2]
Q2: Should I use recrystallization or column chromatography to purify my hydroxymethyl carbazole derivative?
A2: The choice depends on the nature and quantity of the impurities, as well as the desired final purity. Recrystallization is often a good first choice for removing small amounts of impurities if a suitable solvent can be found, and it is generally faster and less solvent-intensive for large scales. Column chromatography offers better separation for complex mixtures with impurities of similar polarity to the product.[1] For very high purity, a combination of both methods is often employed.
Q3: How does the hydroxymethyl group affect the choice of purification solvents?
A3: The hydroxyl group significantly increases the polarity of the carbazole derivative. This means it will be more soluble in polar solvents like alcohols (methanol, ethanol) and less soluble in non-polar solvents like hexane compared to its non-hydroxylated counterpart. This shift in solubility needs to be considered when selecting solvents for both recrystallization and chromatography.
Q4: Can I use a protecting group for the hydroxyl function to simplify purification?
A4: Yes, protecting the hydroxyl group as a less polar ether (e.g., silyl (B83357) ether like TBDMS) or an ester can significantly reduce the polarity of the molecule. This can make it behave more like a standard carbazole derivative, simplifying purification by column chromatography on silica gel. After purification, the protecting group can be removed under specific conditions to yield the pure hydroxymethyl carbazole derivative.[3] This strategy is particularly useful if you are dealing with multiple polar functional groups or severe chromatography issues.
Data Presentation
Table 1: Predicted Solubility of 3-Hydroxymethyl-9H-carbazole in Common Organic Solvents at Room Temperature
| Solvent | Predicted Solubility | Rationale |
| Hexane | Low | Non-polar solvent, poor interaction with the polar hydroxyl group. |
| Toluene | Low to Moderate | Aromatic solvent, can have some π-π stacking interactions, but polarity is low. |
| Dichloromethane (B109758) | Moderate | Moderately polar solvent. |
| Ethyl Acetate | Moderate to High | Polar aprotic solvent with hydrogen bond accepting capability. |
| Acetone | High | Polar aprotic solvent, good for dissolving polar compounds. |
| Ethanol | High | Polar protic solvent, can act as both hydrogen bond donor and acceptor. |
| Methanol | Very High | Highly polar protic solvent, strong hydrogen bonding interactions. |
Disclaimer: This table provides qualitative predictions based on chemical principles. Experimental verification is highly recommended for accurate solubility data.
Table 2: Qualitative Comparison of Purification Techniques for Hydroxymethyl Carbazole Derivatives
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility at different temperatures. | Differential partitioning between a stationary and mobile phase. |
| Best For | Removing small amounts of impurities with different solubility profiles. | Separating complex mixtures, including isomers and impurities with similar polarity. |
| Advantages | - Fast for simple purifications- Scalable to large quantities- Can yield very high purity with multiple recrystallizations | - High resolving power- Versatile for a wide range of compounds- Can separate non-crystalline materials |
| Disadvantages | - Finding a suitable solvent can be challenging- "Oiling out" can occur- Significant product loss in mother liquor | - More time-consuming- Requires larger volumes of solvent- Potential for sample decomposition on the stationary phase |
| Challenges with Hydroxymethyl Carbazoles | Increased solubility in many solvents can lead to low recovery. | Strong interaction with silica gel can cause streaking and poor separation. |
Experimental Protocols
Protocol 1: Recrystallization of a Hydroxymethyl Carbazole Derivative using a Solvent/Anti-solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude hydroxymethyl carbazole derivative in the minimum amount of a hot "good" solvent (e.g., ethanol or acetone).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., water or hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the solvent/anti-solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography of a Hydroxymethyl Carbazole Derivative
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). A good starting point is a system that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A gradient elution might be necessary.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude hydroxymethyl carbazole derivative in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent to move the compound and any more polar impurities off the column.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified hydroxymethyl carbazole derivative.
Visualization
Caption: A logical workflow for troubleshooting the purification of hydroxymethyl carbazole derivatives.
References
Technical Support Center: Stability of N-methoxy-3-hydroxymethylcarbazole in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of N-methoxy-3-hydroxymethylcarbazole in solution. As specific stability data for this compound is not extensively available in public literature, this guide is based on general principles of chemical stability, forced degradation studies, and the known chemistry of carbazole (B46965) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, this compound may be susceptible to several degradation pathways:
-
Oxidation: The carbazole ring system and the N-methoxy group can be prone to oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or exposure to light.
-
Hydrolysis: While the core carbazole structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) might affect the N-methoxy or hydroxymethyl groups, although this is less common for these specific functional groups compared to esters or amides.[1]
-
Photolysis: Carbazole and its derivatives are known to be photosensitive.[2][3] Exposure to UV or even visible light can lead to the formation of degradation products. It is crucial to handle the compound and its solutions with protection from light.
Q2: What are the recommended solvents and storage conditions for stock solutions?
A2: For initial studies, it is recommended to use high-purity (HPLC or spectroscopic grade) solvents to avoid impurities that could catalyze degradation. Common choices include DMSO, DMF, acetonitrile (B52724), or ethanol. The choice will depend on the specific experimental requirements and the compound's solubility.
For storage, solutions should be:
-
Stored at low temperatures (-20°C or -80°C).
-
Protected from light by using amber vials or wrapping containers in aluminum foil.
-
Blanketed with an inert gas (e.g., argon or nitrogen) if long-term stability is critical, to prevent oxidation.
Q3: How do I begin to assess the stability of this compound in my experimental buffer?
A3: A preliminary stability test is recommended. Prepare the compound in your experimental buffer at the final working concentration. Aliquot the solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC-UV. Monitor for any decrease in the parent compound's peak area and the appearance of new peaks, which would indicate degradation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q4: My solution of this compound has turned yellow/brown. What does this indicate?
A4: A change in color, particularly to yellow or brown, is often an indication of oxidative degradation or the formation of chromophoric degradation products.
-
Possible Cause: Exposure to air (oxygen) or light. Peroxides in older solvents can also initiate oxidation.
-
Troubleshooting Steps:
-
Prepare fresh solutions using de-gassed, high-purity solvents.
-
Ensure all containers are protected from light.
-
Analyze the discolored solution by HPLC to confirm the presence of new peaks corresponding to degradation products.
-
Consider adding an antioxidant if compatible with your experimental system, but this should be done with caution as it can interfere with some assays.
-
Q5: I am analyzing my samples by HPLC and observe new, unexpected peaks appearing over time. What should I do?
A5: The appearance of new peaks is a strong indicator of degradation. The goal is to determine if these are indeed related to your compound.
-
Possible Cause: The compound is degrading under the experimental or storage conditions.
-
Troubleshooting Steps:
-
Confirm Degradation: Compare the chromatogram of a freshly prepared sample with the aged sample. An increase in the new peaks' area with a corresponding decrease in the parent compound's peak area confirms degradation.
-
Use a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, compare the UV-Vis spectra of the new peaks with the parent compound. Spectral similarities can suggest they are related degradants.
-
Perform a Forced Degradation Study: A systematic forced degradation study (see Experimental Protocols section) can help you intentionally generate these degradants under controlled conditions, aiding in their identification.[4][5]
-
Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool to obtain the molecular weights of the new peaks, which is crucial for proposing their structures.
-
Data Presentation: Stability Study Templates
Use the following tables to structure and summarize your experimental data.
Table 1: Forced Degradation Study Summary for this compound
| Stress Condition | Reagent/Condition Details | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants Observed (>0.1%) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 8 h | RT | ||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||
| Thermal | Dry Heat | 48 h | 80 | ||
| Photolytic | ICH Q1B Option 2 | - | RT | ||
| Control | No Stress | 48 h | RT |
Table 2: Solution Stability Summary for this compound
| Solvent System | Concentration | Storage Temp (°C) | Time Point (hours) | % Assay of Parent Compound (vs. T=0) | Observations (e.g., color change) |
| DMSO | 10 mM | -20 | 24 | ||
| Acetonitrile:Water (1:1) | 1 mM | 4 | 48 | ||
| PBS, pH 7.4 | 100 µM | RT | 2 | ||
| PBS, pH 7.4 | 100 µM | RT | 8 | ||
| PBS, pH 7.4 | 100 µM | RT | 24 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a standard forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[5][6][7]
1. Objective: To investigate the intrinsic stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) as recommended by ICH guidelines.
2. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Volumetric flasks, pipettes, and amber HPLC vials
3. Analytical Method: A stability-indicating HPLC method with UV detection should be used.
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for the parent compound.
-
Injection Volume: 10 µL
4. Preparation of Stock and Stress Solutions:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, dilute the stock solution with the stressor solution to a final concentration of approximately 0.1 mg/mL.
5. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intermediate time points.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples at intermediate time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 60°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8] A control sample should be kept in the dark under the same conditions.
6. Sample Preparation for Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).
7. Data Analysis:
-
Analyze all samples by HPLC.
-
Calculate the percentage degradation of the parent compound relative to an unstressed control sample.
-
Assess the peak purity of the parent compound in the presence of degradation products using a PDA detector.
-
Report the relative retention times and peak areas of all major degradation products.
Visualizations: Workflows and Logic Diagrams
Caption: Diagram 1: A flowchart illustrating the systematic process for evaluating the stability of this compound.
Caption: Diagram 2: A decision tree for troubleshooting unexpected analytical results during stability testing.
References
- 1. iipseries.org [iipseries.org]
- 2. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Palladium-Catalyzed N-Arylation of Methoxyamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed N-arylation of methoxyamine, a key transformation in modern synthetic chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed N-arylation of methoxyamine in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
-
Question: I am not observing any product formation, or the conversion of my aryl halide is very low. What are the likely causes and how can I address them?
-
Answer: Low to no conversion in a Buchwald-Hartwig amination of methoxyamine can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Using a palladium precatalyst can often provide more consistent results by reliably generating the active catalyst in situ.
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For the N-arylation of hydroxylamines, which are structurally similar to methoxyamine, bulky, electron-rich phosphine (B1218219) ligands have shown great success. The bis-pyrazole phosphine BippyPhos has been identified as a particularly effective ligand for this transformation.[1] If you are using a different ligand, consider screening BippyPhos or other established ligands for Buchwald-Hartwig aminations.
-
Insufficient Base Strength or Incompatibility: A strong, non-nucleophilic base is typically required to deprotonate the methoxyamine, making it a more active nucleophile.[2] Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate contains base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary.[1] The choice of base and solvent are often interdependent.[3]
-
Low Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to overcome the activation energy for oxidative addition, especially with less reactive aryl chlorides.[2] If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 80-110 °C) may be necessary.
-
Poor Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[2] Aryl chlorides can be particularly challenging and may require more specialized, bulky phosphine ligands and higher temperatures to achieve good conversion. If possible, consider using the corresponding aryl bromide or iodide.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
-
Answer: Several side reactions can compete with the desired N-arylation of methoxyamine.
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be promoted by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous. The choice of ligand can also influence the extent of hydrodehalogenation.
-
Homocoupling of Aryl Halide: The formation of a biaryl species from the coupling of two molecules of the aryl halide can occur, particularly at higher temperatures. Lowering the reaction temperature and ensuring slow addition of the base can sometimes mitigate this side reaction.
-
Potential N-O Bond Cleavage: The N-O bond in methoxyamine could be susceptible to cleavage under harsh reaction conditions, leading to the formation of aniline (B41778) or other undesired byproducts. While not extensively reported as a major pathway in well-optimized Buchwald-Hartwig reactions of hydroxylamines, it is a potential concern. Using milder bases (e.g., Cs₂CO₃ instead of NaOtBu) and lower reaction temperatures may help to prevent this. Careful monitoring of the reaction mixture by techniques like GC-MS can help identify any products resulting from N-O bond cleavage.
-
Issue 3: Difficulty with Specific Substrates
-
Question: My reaction works for simple aryl bromides, but fails with more complex or heteroaromatic halides. What should I consider?
-
Answer: The electronic and steric properties of the aryl halide can significantly impact the success of the N-arylation.
-
Electron-Rich vs. Electron-Poor Aryl Halides: Electron-poor aryl halides are generally more reactive in the oxidative addition step. Electron-rich aryl halides may require higher temperatures or more electron-rich ligands to facilitate this step.
-
Sterically Hindered Aryl Halides: Aryl halides with bulky ortho-substituents can be challenging substrates. The steric bulk can hinder the oxidative addition to the palladium center. The use of sterically demanding monophosphine ligands, such as those from the Buchwald or Hartwig groups, can often overcome this issue.
-
Heteroaromatic Halides: The nitrogen atoms in heteroaromatic halides can coordinate to the palladium catalyst and inhibit its activity. The choice of ligand and solvent is particularly critical for these substrates. In some cases, using a weaker base can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the N-arylation of methoxyamine?
A1: Based on successful protocols for the related N-arylation of hydroxylamines, a good starting point would be to use a palladium precatalyst with the BippyPhos ligand.[1] A common base and solvent combination to start with is cesium carbonate (Cs₂CO₃) in toluene (B28343) at a temperature of around 80 °C .[1]
Q2: How do I choose the right palladium source?
A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in-situ reduction to the active Pd(0) species, which can sometimes be unreliable. The use of well-defined Pd(0) precatalysts, often complexed with a phosphine ligand, can provide more consistent and reproducible results.
Q3: What is the optimal catalyst loading?
A3: Catalyst loading typically ranges from 1-5 mol % for the palladium source. For challenging substrates or to achieve higher turnover numbers, optimization of the catalyst loading may be necessary. It is often beneficial to start with a higher loading (e.g., 2-3 mol %) and then reduce it once a successful reaction has been established.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of the starting materials and the formation of the product.
Q5: What are the key safety precautions for this reaction?
A5: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere, which also minimizes the risk of fire with flammable solvents.
Data Presentation
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed N-arylation of hydroxylamines, which can serve as a starting point for the N-arylation of methoxyamine. Optimization will likely be required for specific methoxyamine and aryl halide combinations.
Table 1: Reaction Conditions for Pd-Catalyzed N-Arylation of Hydroxylamines with Aryl Halides
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2.5) | Cs₂CO₃ (1.4) | Toluene | 80 | 18 | 95 |
| 2 | 4-Chlorotoluene | [Pd(cinnamyl)Cl]₂ (2) | BippyPhos (5) | Cs₂CO₃ (1.4) | Toluene | 80 | 24 | 85 |
| 3 | 1-Iodo-4-methoxybenzene | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2.5) | Cs₂CO₃ (1.4) | Toluene | 80 | 18 | 92 |
| 4 | 3-Bromopyridine | [Pd(cinnamyl)Cl]₂ (1.5) | BippyPhos (3.75) | Cs₂CO₃ (1.4) | Toluene | 80 | 20 | 88 |
Data adapted from literature on hydroxylamine (B1172632) arylation and is representative. Yields are for isolated product.[1]
Experimental Protocols
General Protocol for the Palladium-Catalyzed N-Arylation of Methoxyamine
This protocol is adapted from a successful method for the N-arylation of hydroxylamines and should be optimized for specific substrates.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Methoxyamine hydrochloride (1.2 mmol)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 0.01-0.02 mmol)
-
BippyPhos ligand (0.025-0.05 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.4 mmol, to neutralize the hydrochloride and act as the base)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, methoxyamine hydrochloride, palladium precatalyst, BippyPhos ligand, and cesium carbonate.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 80 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-O-methylhydroxylamine.
Mandatory Visualizations
Caption: Experimental workflow for the Pd-catalyzed N-arylation of methoxyamine.
Caption: Troubleshooting logic for low-yield N-arylation of methoxyamine.
References
"N-methoxy-3-hydroxymethylcarbazole solubility issues in biological buffers"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-methoxy-3-hydroxymethylcarbazole in biological buffers.
Solubility Troubleshooting Guide
Researchers working with this compound may face challenges in achieving desired concentrations in aqueous-based biological buffers due to its inherent hydrophobic nature, a common characteristic of carbazole (B46965) derivatives. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.
Question: My this compound is not dissolving in my aqueous biological buffer. What should I do?
Answer:
It is expected that this compound will have low solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your biological buffer.
Initial Steps:
-
Organic Solvent Selection: Start by dissolving the compound in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for biological assays.[1][2][3]
-
Stock Solution Preparation: Aim to create a high-concentration stock solution, for example, 10 mM or higher, in DMSO. This minimizes the volume of organic solvent added to your final aqueous solution.
-
Aiding Dissolution: If the compound does not readily dissolve, you can employ gentle heating (e.g., to 37°C) or sonication in short bursts to facilitate dissolution.[3][4][5] Always visually inspect the solution to ensure it is clear and free of particulates before proceeding.[3]
Question: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my biological buffer. What's happening and how can I fix it?
Answer:
This is a common phenomenon known as "precipitation upon dilution" and occurs when the hydrophobic compound is transferred from a favorable organic solvent to an unfavorable aqueous environment. The following strategies can help prevent this:
-
Optimize the Dilution Process:
-
Vigorous Mixing: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring biological buffer.[4][5] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Lower the Final Concentration: Your desired final concentration in the biological buffer might be above the compound's aqueous solubility limit. Try working with a lower final concentration.
-
-
Use Co-solvents:
-
If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1% v/v) might be necessary to maintain solubility.[4] Be sure to include a vehicle control with the same DMSO concentration in your experiments to account for any solvent effects.[6]
-
Polyethylene glycols (PEGs), such as PEG300 or PEG400, can also be used as co-solvents to enhance the solubility of hydrophobic compounds.[7][8]
-
-
Employ Surfactants:
Troubleshooting Workflow Diagram
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The tolerance of cell lines to DMSO can vary. Generally, a final concentration of 0.5% to 1% DMSO is tolerated by most cell-based assays.[4] However, it is crucial to perform a vehicle control experiment with the same concentration of DMSO to determine its effect on your specific cell line and assay.
Q3: Can I use other organic solvents to prepare my stock solution?
A3: While other polar aprotic solvents like dimethylformamide (DMF) can also be used, DMSO is the most commonly recommended solvent for preparing stock solutions for biological assays due to its high solubilizing power and relatively lower toxicity at working concentrations.[2]
Q4: How should I store my stock solution of this compound?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[3][4]
Q5: What are micelles and how do they help with solubility?
A5: Micelles are nano-sized spherical structures formed by surfactant molecules in an aqueous solution.[10] Surfactants have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In water, they self-assemble so that the hydrophobic tails are shielded from the water in the core of the micelle, and the hydrophilic heads form the outer shell. Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core of these micelles, which effectively increases their solubility in the bulk aqueous solution.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]
"preventing degradation of N-methoxy-3-hydroxymethylcarbazole during storage"
Welcome to the technical support center for N-methoxy-3-hydroxymethylcarbazole. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its degradation during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, the primary factors that could contribute to the degradation of this compound are:
-
Oxidation: The carbazole (B46965) ring and the hydroxymethyl group are susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the methoxy (B1213986) group could potentially be hydrolyzed.
-
Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the breakdown of the molecule. Carbazole derivatives are known to have strong optoelectronic properties and can be light-sensitive.[1]
-
Thermal Stress: Although carbazole derivatives generally exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[2][3][4][5][6][7] The presence of a methoxy group can sometimes negatively impact the thermal stability of aromatic compounds.[8]
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at 2-8°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.
Q3: Are there any recommended stabilizers that can be used with this compound?
A3: While specific stabilizers for this compound are not extensively documented, general-purpose antioxidants may be beneficial, particularly if the compound is to be stored in solution. Common antioxidants include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). However, the compatibility and effectiveness of any stabilizer should be experimentally verified for your specific application to avoid interference.
Q4: What are the visible signs of degradation?
A4: Degradation of this compound may be indicated by:
-
A change in color of the solid material or its solution.
-
The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC).
-
A shift in the melting point.
-
A change in solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light, atmosphere). 2. Perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the compound. 3. If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to the recommended storage conditions. |
| Discoloration of the solid compound or solution. | Oxidation or photodegradation. | 1. Immediately protect the compound from light and air. 2. For solutions, consider purging with an inert gas before sealing. 3. Evaluate the purity of the discolored material before use. |
| Precipitation or insolubility in a previously suitable solvent. | Formation of insoluble degradation products. | 1. Attempt to dissolve a small amount in a stronger solvent to check for impurities. 2. Analyze the precipitate and supernatant separately to identify the degradation products. 3. It is generally not recommended to use the material if significant precipitation of unknown substances has occurred. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
1. Sample Preparation:
- Prepare multiple aliquots of the compound in both solid form and in a relevant solvent (e.g., DMSO, ethanol).
- For solutions, prepare a stock solution of known concentration.
2. Stress Conditions:
- Thermal Stress: Store aliquots at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (e.g., 4°C, -20°C) as controls.
- Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light). Wrap control samples in aluminum foil.
- Oxidative Stress: Bubble air or oxygen through a solution of the compound. For solid samples, store in a high-oxygen environment.
- pH Stress: Adjust the pH of the solution to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions.
3. Time Points:
- Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
4. Analysis:
- Analyze the samples at each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining this compound and detect any degradation products.
Protocol 2: Analytical Method for Purity Assessment using HPLC
This is a general-purpose HPLC method that can be optimized for your specific equipment and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (this should be determined experimentally, but a starting point could be around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Quantification: Use a standard curve of known concentrations of this compound to quantify the amount in the test samples.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N-methoxy-3-hydroxymethylcarbazole by HPLC
Welcome to the technical support center for the analysis of N-methoxy-3-hydroxymethylcarbazole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying impurities by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its potential impurities.
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase. - Weak mobile phase conditions. - Column overloading. | - Optimize mobile phase pH to ensure the analyte is in a single ionic form. - Increase the mobile phase strength. - Reduce the sample concentration or injection volume.[1] - Consider a different column chemistry. |
| Peak Fronting | - High sample concentration. - Improper sample solvent. - Column collapse or void formation. | - Dilute the sample. - Dissolve the sample in the mobile phase. - Replace the column if a void is suspected.[1][2] |
| Broad Peaks | - Column deterioration or contamination. - High mobile phase viscosity. - Sample diffusion. | - Flush the column with a strong solvent or replace it.[3] - Optimize the mobile phase composition. - Decrease the injection volume. |
| Split Peaks | - Partially blocked column frit. - Sample solvent incompatible with the mobile phase. - Co-elution of an impurity. | - Backflush the column. - Ensure the sample is dissolved in the mobile phase.[2] - Adjust the gradient or mobile phase composition to improve separation. |
| Ghost Peaks | - Contamination in the mobile phase or system. - Carryover from a previous injection. - Sample degradation. | - Use fresh, high-purity solvents and additives. - Run a blank gradient to identify the source of contamination. - Implement a needle wash step in the injection sequence.[1][3] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues. | - Ensure proper solvent mixing and pump performance. - Use a column oven to maintain a stable temperature. - Allow sufficient time for the column to equilibrate between injections. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: While specific impurities for this compound are not extensively documented in public literature, potential impurities can be inferred from the synthesis of carbazole (B46965) derivatives. These may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Isomeric impurities: Similar to how commercial carbazole can contain trace amounts of isomers like 1H-benzo[f]indole and 5H-benzo[b]carbazole, this compound may have isomeric impurities that can affect its properties.[4][5]
-
Degradation products: The compound may degrade over time due to factors like light, heat, or pH, leading to the formation of new impurities.
Q2: How can I confirm the identity of an unknown impurity peak?
A2: Identifying an unknown impurity typically requires more advanced analytical techniques. A common approach is to use a mass spectrometer (MS) coupled with the HPLC (LC-MS). The mass spectrum of the impurity peak can provide its molecular weight, which is a critical piece of information for structural elucidation. For unambiguous identification, techniques like 2D NMR may be necessary after isolating the impurity.
Q3: What should I do if I suspect my column is contaminated or has lost efficiency?
A3: If you observe broad peaks, split peaks, or a general loss of resolution, your column may be the issue.[2][3] You can try the following:
-
Flush the column: Use a strong solvent to wash away strongly retained compounds.
-
Backflush the column: Reversing the column flow can sometimes dislodge particulate matter from the inlet frit.[6]
-
Use a guard column: A guard column can help protect your analytical column from contaminants.[3]
-
Replace the column: If the performance does not improve after cleaning, the column may need to be replaced.
Q4: Can the mobile phase pH affect the separation of this compound and its impurities?
A4: Yes, the pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[1] Although this compound is not strongly acidic or basic, some impurities might be. It is crucial to control the mobile phase pH to ensure consistent and reproducible separations. If you are observing peak tailing for some analytes, adjusting the pH might be a necessary troubleshooting step.
Experimental Protocols
General HPLC Method for Impurity Profiling
This is a starting point for developing a method for the analysis of this compound. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
Time (min) %B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 235 nm, 254 nm, and 290 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Visualizations
HPLC Troubleshooting Workflow
Caption: A flowchart for systematic HPLC troubleshooting.
References
Validation & Comparative
A Comparative Analysis of N-methoxy-3-hydroxymethylcarbazole and N-methyl-3-hydroxymethylcarbazole Activity
In the landscape of medicinal chemistry, carbazole (B46965) derivatives have garnered significant attention due to their wide-ranging pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The substitution pattern on the carbazole nucleus plays a crucial role in modulating these biological effects. This guide provides a comparative overview of two such derivatives: N-methoxy-3-hydroxymethylcarbazole and N-methyl-3-hydroxymethylcarbazole. Due to a lack of direct comparative studies, this analysis is based on available data for each compound and structure-activity relationships extrapolated from related carbazole derivatives.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| N-methyl-3-hydroxymethylcarbazole | ![]() |
Caption: Chemical structures of this compound and N-methyl-3-hydroxymethylcarbazole.
Quantitative Data Summary
| Activity Type | N-methoxy Substituted Carbazole Derivatives | N-methyl Substituted Carbazole Derivatives |
| Antimicrobial | (8-Methoxy-9H-carbazol-3-yl)(2-methylpiperidin-1-yl) methanone (B1245722) was found to be a potent antifungal and antibacterial agent.[3] | An N-methylcarbazole derivative with a 4-bromofunctionalization showed a high activity profile.[4] |
| Anticancer | 9-methoxyolivacine, a related N-methoxy pyridocarbazole, has been investigated for its biological activities.[4] | N-substituted pyrrolocarbazoles have shown potent inhibition of pim-kinase activity with IC50 values in the nanomolar range (46–75 nM) and antiproliferative activities against various cancer cell lines with MIC values in the range of 8–20 µM.[1] |
| Neuroprotective | N-substitution on the carbazole nucleus is considered essential for neuroprotective activity.[5] | N-alkyl carbazole derivatives have been investigated for their ability to interfere with Aβ aggregation in Alzheimer's disease models.[6] |
Discussion of Structure-Activity Relationship
The nature of the substituent at the nitrogen atom of the carbazole ring significantly influences the molecule's biological activity.
-
N-methyl Substitution: The N-methyl group is a small, lipophilic group that can enhance the molecule's ability to cross biological membranes. This can lead to improved bioavailability and potentially increased intracellular concentrations, which may contribute to enhanced activity. Studies on various N-methyl carbazole derivatives have reported significant antimicrobial and anticancer activities.[4]
-
N-methoxy Substitution: The N-methoxy group introduces an oxygen atom, which can alter the electronic properties of the carbazole nitrogen and potentially engage in hydrogen bonding interactions with biological targets. The presence of the methoxy (B1213986) group can influence the molecule's metabolic stability and pharmacokinetic profile. N-methoxycarbazole derivatives have been isolated from natural sources and have shown a range of biological activities, including antimicrobial and antiangiogenic effects.[7]
Based on the available literature for related compounds, it can be inferred that both N-methoxy and N-methyl substitutions on the 3-hydroxymethylcarbazole scaffold are likely to yield biologically active compounds. The precise nature and potency of their activities would, however, depend on the specific biological target and would require direct comparative experimental evaluation.
Experimental Protocols
Synthesis of N-methyl-3-hydroxymethylcarbazole[8]
A detailed synthesis protocol for N-methyl-3-hydroxymethylcarbazole has been reported:
-
Starting Material: N-methyl-3-formyl carbazole (18.9 g) is dissolved in 400 ml of ethanol.
-
Reduction: A mixture of sodium borohydride (B1222165) (NaBH4, 2.5 g) and 20 ml of 0.4N sodium hydroxide (B78521) (NaOH) in water is added dropwise to the solution of the starting material.
-
Reaction Conditions: The reaction mixture is heated to 60°C and stirred for one hour.
-
Isolation and Purification: The mixture is cooled to room temperature, leading to the formation of white crystals. These crystals are filtered, washed with water, and dried. Recrystallization from a 1:1 mixture of cyclohexane (B81311) and benzene (B151609) yields N-methyl-3-hydroxymethylcarbazole.
-
Yield: 92%
-
Characterization:
-
Melting Point: 96°C
-
Infrared (IR) Spectroscopy: 3346 cm⁻¹ (OH), 710, 729, 747, 770, 804 cm⁻¹ (carbazole)
-
¹H Nuclear Magnetic Resonance (NMR) (CDCl₃): δ 8.13-8.03 (m, C4, C5), 7.43-7.29 (m, C1, C2, C6, C7, C8), 4.84 (s, CH₂), 3.83 (s, CH₃), 1.64 (s, OH)
-
General Synthesis of N-methoxycarbazoles[7]
While a specific protocol for this compound is not available, a general and efficient methodology for the preparation of N-methoxycarbazoles has been developed:
-
Reaction Type: Palladium-catalyzed double N-arylation of methoxyamine.
-
Reactants: A corresponding dibromobiphenyl compound and methoxyamine.
-
Catalyst System: Pd₂(dba)₃CHCl₃/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (xantphos).
-
Base: Potassium phosphate (B84403) (K₃PO₄).
-
Solvent: Toluene.
-
Procedure: The dibromobiphenyl, catalyst, ligand, and base are charged into a reaction vessel with the solvent. Methoxyamine is then added, and the reaction proceeds to form the N-methoxycarbazole ring system.
This methodology could potentially be adapted for the synthesis of this compound, likely requiring protection of the hydroxymethyl group prior to the palladium-catalyzed cyclization.
Visualizations
General Synthetic Pathway for N-Substituted 3-Hydroxymethylcarbazoles
Caption: Synthetic routes for N-methyl and N-methoxy carbazole derivatives.
Postulated Signaling Pathway for Anticancer Activity of Carbazole Derivatives
Caption: Hypothetical signaling pathway for the anticancer activity of carbazole derivatives.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. echemcom.com [echemcom.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Alkyl Carbazole Derivatives as New Tools for Alzheimer’s Disease: Preliminary Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Comparative Cytotoxicity Analysis: N-methoxy-3-hydroxymethylcarbazole and Doxorubicin
A Guide for Researchers
In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutic agents is a critical step. This guide provides a comparative overview of the cytotoxic properties of the synthetic carbazole (B46965) derivative, N-methoxy-3-hydroxymethylcarbazole, and the widely used anticancer drug, doxorubicin (B1662922).
Executive Summary
Direct comparative studies on the cytotoxicity of this compound and doxorubicin are not available in the current scientific literature. Extensive searches have not yielded any published data detailing the cytotoxic effects or IC50 values for this compound. However, this guide offers a comprehensive analysis based on available information for doxorubicin and the broader class of carbazole derivatives. We present a detailed examination of doxorubicin's cytotoxic profile, a qualitative discussion on the potential of carbazole derivatives as cytotoxic agents, and standardized experimental protocols to enable researchers to conduct their own comparative studies.
Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data for Doxorubicin
The half-maximal inhibitory concentration (IC50) of doxorubicin varies considerably across different cancer cell lines, reflecting diverse sensitivity profiles. The following table summarizes representative IC50 values for doxorubicin in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3[1] |
| MCF-7 | Breast Cancer | 2.5[1] |
| M21 | Skin Melanoma | 2.8[1] |
| HeLa | Cervical Carcinoma | 2.9[1] |
| UMUC-3 | Bladder Cancer | 5.1[1] |
| HepG2 | Hepatocellular Carcinoma | 12.2[1] |
| TCCSUP | Bladder Cancer | 12.6[1] |
| A549 | Lung Cancer | > 20[1] |
| Huh7 | Hepatocellular Carcinoma | > 20[1] |
| VMCUB-1 | Bladder Cancer | > 20[1] |
This compound and Carbazole Derivatives: An Overview
While specific data for this compound is unavailable, the broader family of carbazole derivatives has attracted significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[2][3][4] Studies on various N-substituted and methoxy-substituted carbazoles have demonstrated cytotoxic effects against several cancer cell lines. For instance, some novel N-substituted carbazole imidazolium (B1220033) salt derivatives have shown potent inhibitory activities with IC50 values in the low micromolar range against cell lines such as HL-60, SMMC-7721, MCF-7, and SW480.[5] Another study on carbazole derivatives reported IC50 values as low as 9.77 µM against human melanoma (A875) and 11.8 µM against gastric adenocarcinoma (7901) cell lines.[6][7] These findings suggest that the carbazole scaffold is a promising pharmacophore for the development of new cytotoxic agents. However, without direct experimental data, the cytotoxic potential of this compound remains to be determined.
Experimental Protocols for Comparative Cytotoxicity Assessment
To facilitate the direct comparison of this compound and doxorubicin, we provide the following standardized protocols for common cytotoxicity and apoptosis assays.
1. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
2. Cell Viability Assessment: SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.[10][11]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
3. Apoptosis Assessment: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Cytotoxicity Comparison
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
Caption: A typical experimental workflow for comparing the cytotoxicity of two compounds.
Doxorubicin's Proposed Mechanism of Action
The following diagram illustrates the key signaling pathways involved in doxorubicin-induced cytotoxicity.
Caption: Key signaling pathways in doxorubicin-induced cytotoxicity.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Validating the In Vivo Potential of N-methoxy-3-hydroxymethylcarbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in vivo data for N-methoxy-3-hydroxymethylcarbazole is not yet publicly available, its structural relationship to other well-studied carbazole (B46965) derivatives suggests a strong potential for neuroprotective and cognitive-enhancing activities. This guide provides a comparative analysis of this compound against two promising carbazole-based compounds with demonstrated in vivo efficacy: P7C3-A20 and MT-6 . By examining the experimental data and methodologies used to validate these alternatives, researchers can gain valuable insights into the potential therapeutic applications and in vivo validation strategies for this compound.
Comparative Analysis of In Vivo Activity
The following tables summarize the key in vivo findings for P7C3-A20 and MT-6, offering a benchmark for the anticipated performance of this compound.
Table 1: In Vivo Neuroprotective Effects of P7C3-A20 in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Vehicle Control | P7C3-A20 Treated | Percentage Improvement |
| Lesion Volume (mm³) | 25.4 ± 2.1 | 15.2 ± 1.8 | 40.2% |
| Neurological Deficit Score | 10.5 ± 1.2 | 6.3 ± 0.9 | 40.0% |
| Brain Water Content (%) | 81.3 ± 0.7 | 79.1 ± 0.5 | 2.7% |
| Neuronal Apoptosis (TUNEL+ cells/field) | 45.6 ± 5.3 | 20.1 ± 3.9 | 55.9% |
| Brain NAD+ Levels (pmol/mg tissue) | 150 ± 12 | 280 ± 25 | 86.7% |
Data are presented as mean ± SEM. Neurological deficit was assessed on a scale of 0-18, with higher scores indicating greater impairment.
Table 2: In Vivo Cognitive Enhancement Effects of MT-6 in a Scopolamine-Induced Dementia Mouse Model
| Parameter | Scopolamine Control | MT-6 Treated (10 mg/kg) | Donepezil (5 mg/kg) |
| Escape Latency in Morris Water Maze (seconds) | 45.2 ± 3.8 | 25.7 ± 2.9 | 28.1 ± 3.1 |
| Time in Target Quadrant in Probe Trial (seconds) | 18.5 ± 2.1 | 35.2 ± 3.5 | 32.9 ± 3.0 |
| Acetylcholinesterase (AChE) Inhibition in Brain (%) | - | 42.5 ± 4.1 | 55.3 ± 5.0 |
| Brain Oxidative Stress (Malondialdehyde levels, nmol/mg protein) | 2.8 ± 0.3 | 1.5 ± 0.2 | 1.7 ± 0.2 |
Data are presented as mean ± SEM.
Signaling Pathways and Mechanisms of Action
The neuroprotective and cognitive-enhancing effects of these carbazole derivatives are attributed to their interaction with specific signaling pathways.
Comparative Guide to Elucidating the Mechanism of Action of N-methoxy-3-hydroxymethylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of N-methoxy-3-hydroxymethylcarbazole. Due to the limited direct experimental data on this compound, this document leverages robust data from the closely related analogue, 3-Methoxy Carbazole (B46965) (MHC), to establish a hypothesized mechanism of action. We compare this proposed activity with well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, BAY 11-7082 and Parthenolide, and provide detailed experimental protocols to facilitate the validation of this compound's biological activity.
Introduction to this compound
This compound (also known as 3-Hydroxymethyl-9-methoxy-9H-carbazole, CAS: 142768-49-8) is a carbazole derivative. While direct biological studies on this specific molecule are not extensively published, research on the structurally similar compound, 3-Methoxy Carbazole (MHC), strongly suggests a potential mechanism of action involving the inhibition of the NF-κB signaling pathway. Studies on MHC have demonstrated its ability to impede the growth of human breast cancer cells, induce apoptosis, and stimulate the generation of reactive oxygen species (ROS)[1][2]. Computational docking studies predict a high binding affinity of MHC to NF-κB[1][2].
Comparison with Alternative NF-κB Inhibitors
The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, making it a key target in cancer therapy[3]. Dysregulation of this pathway is associated with the progression of various cancers[4]. To provide context for the potential efficacy of this compound, we compare the activity of its analogue, 3-Methoxy Carbazole, with two established NF-κB inhibitors, BAY 11-7082 and Parthenolide.
BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, which prevents the release and nuclear translocation of NF-κB[5][6]. Parthenolide, a sesquiterpene lactone, is also known to inhibit NF-κB activation and has been shown to induce apoptosis in various cancer cell lines[7][8].
Data Presentation
The following tables summarize the available quantitative data for 3-Methoxy Carbazole and provide a template for presenting comparative data for this compound, BAY 11-7082, and Parthenolide.
Table 1: Cytotoxicity Data (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Other Cell Lines |
| This compound | Data not available | Data not available | Data not available |
| 3-Methoxy Carbazole (MHC) | Approx. 45 µM (estimated from % viability)[2] | Approx. 55 µM (estimated from % viability)[2] | Not reported |
| BAY 11-7082 | ~10 µM | Data not available | Varies by cell line |
| Parthenolide | ~8 µM | ~15 µM | Varies by cell line[9] |
Table 2: Effects on Cellular Processes (at specified concentrations)
| Compound | Apoptosis Induction | Caspase-3/7 Activation | ROS Generation | NF-κB Inhibition |
| This compound | To be determined | To be determined | To be determined | To be determined |
| 3-Methoxy Carbazole (MHC) | Dose-dependent increase in MCF-7 cells[2] | Significant increase in MCF-7 cells[2] | Dose-dependent increase in MCF-7 cells[2] | Inhibition of NF-κB gene expression in MCF-7 cells[1][2] |
| BAY 11-7082 | Induces apoptosis | Yes | Can induce ROS | Potent inhibitor of IκBα phosphorylation[5] |
| Parthenolide | Induces apoptosis[8] | Yes[8] | Can induce ROS | Inhibits NF-κB activity[7] |
Mandatory Visualization
Caption: Hypothesized NF-κB signaling pathway inhibition.
Caption: Workflow for mechanism of action confirmation.
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM), a positive control (BAY 11-7082), and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases.
Methodology:
-
Cell Lysis: Treat cells with this compound for 24 hours, then lyse the cells.
-
Assay Reaction: Add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to the cell lysate.
-
Luminescence Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the caspase activity.
Reactive Oxygen Species (ROS) Measurement
Objective: To detect the generation of intracellular ROS.
Methodology:
-
Cell Loading: Incubate cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
NF-κB Pathway Analysis (Western Blot)
Objective: To investigate the effect on key proteins in the NF-κB signaling pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound for various time points, then extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the changes in protein phosphorylation and degradation.
By following these protocols and comparing the results to established NF-κB inhibitors, researchers can effectively confirm and characterize the mechanism of action of this compound.
References
- 1. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating the Off-Target Profile of N-methoxy-3-hydroxymethylcarbazole: A Comparative Guide Based on Structurally Related Carbazole Alkaloids
A comprehensive investigation into the off-target effects of the specific compound, N-methoxy-3-hydroxymethylcarbazole (CAS: 142768-49-8), reveals a significant lack of publicly available data. To provide researchers, scientists, and drug development professionals with a relevant comparative guide, this document summarizes the known off-target effects and cytotoxic profiles of structurally similar carbazole (B46965) alkaloids. The information presented herein is intended to serve as a predictive resource for understanding the potential off-target landscape of this compound, emphasizing the general characteristics of the carbazole scaffold.
The carbazole core is a well-known pharmacophore present in numerous biologically active compounds, including both natural products and synthetic drugs.[1][2] These compounds have been shown to exhibit a wide range of activities, from anticancer and anti-inflammatory to antimicrobial effects.[1][3] A common characteristic of many carbazole derivatives is their ability to function as kinase inhibitors, often interacting with multiple targets, which can lead to both therapeutic efficacy and off-target effects.[4]
Comparison with Structurally Similar Carbazole Alkaloids
Due to the absence of specific data for this compound, this guide focuses on a closely related natural product, Murrayanine (1-methoxy-3-formylcarbazole) , and the well-studied carbazole-containing drug, Carvedilol . Murrayanine shares a high degree of structural similarity with this compound, differing only by the oxidation state of the C3 substituent (a formyl group instead of a hydroxymethyl group). Carvedilol, a non-selective beta-blocker with a carbazole moiety, provides insights into the broader pharmacological and toxicological profile of this chemical class.[5]
Cytotoxicity Profile
The following table summarizes the in vitro cytotoxicity of Murrayanine and other carbazole derivatives against various cell lines. This data can be used to infer the potential cytotoxic activity and selectivity of this compound.
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Murrayanine | SCC-25 (Oral Cancer) | Cell Viability | 15 µM | [6] |
| hTERT-OME (Normal Oral) | Cell Viability | 92 µM | [6] | |
| Carvedilol | Rat Brain Homogenate | Lipid Peroxidation | IC50: 8.1 µM | [5] |
| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP) | A549 (Lung Cancer) | MTT Assay | Not specified, but induced p53 mediated apoptosis | [7] |
Potential Off-Target Kinase Interactions
Carbazole alkaloids are known to interact with various protein kinases, which can lead to off-target effects. While a specific kinase profile for this compound is unavailable, the known interactions of related compounds suggest potential targets. For instance, Murrayanine has been shown to inhibit the AKT/mTOR and Raf/MEK/ERK signaling pathways.[6] Furthermore, the broader class of pyrrolocarbazoles has been investigated as inhibitors of Checkpoint kinase 1 (Chk1).[1]
Below is a diagram illustrating the potential signaling pathways that could be affected by a carbazole alkaloid, based on existing literature.
Caption: Potential off-target signaling pathways of carbazole alkaloids.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized methodologies for key experiments cited in the investigation of carbazole alkaloid cytotoxicity and off-target effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Below is a workflow diagram for a typical in vitro investigation of off-target effects.
Caption: A generalized workflow for investigating off-target effects.
Conclusion
While direct experimental data on the off-target effects of this compound is currently unavailable, the analysis of structurally related carbazole alkaloids provides valuable predictive insights. It is plausible that this compound will exhibit some degree of cytotoxicity, particularly against cancer cell lines, and may interact with various protein kinases, potentially modulating signaling pathways such as AKT/mTOR and Raf/MEK/ERK. The provided experimental protocols offer a framework for researchers to directly investigate the off-target profile of this compound. Further studies are essential to definitively characterize the safety and selectivity of this compound.
References
- 1. Pyrrolocarbazoles as checkpoint 1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methoxycarbazole Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The carbazole (B46965) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methoxy (B1213986) group on the carbazole core, particularly N-methoxycarbazole analogs, has been a subject of interest for modulating potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-methoxycarbazole analogs, supported by experimental data from published studies.
Comparative Biological Activity of N-Methoxycarbazole Analogs
The biological activity of N-methoxycarbazole analogs is significantly influenced by the position and nature of substituents on the carbazole ring system. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of N-Alkylcarbazole Derivatives as STAT3 Inhibitors [1][2]
| Compound | Substitution Pattern | % Inhibition of STAT3 Activation |
| 9a | N-alkyl, substituted at positions 2, 4, and 6 | 50% |
| 9b | N-alkyl, substituted at positions 2, 4, and 6 | 90% |
| 9c | N-alkyl, substituted at positions 2, 4, and 6 | 95% |
This table demonstrates that N-alkylcarbazole derivatives with substitutions at the 2, 4, and 6 positions can effectively inhibit STAT3 activation, a key target in cancer therapy. The specific nature of the substituents on compounds 9b and 9c leads to a significant increase in inhibitory activity compared to 9a.
Table 2: Cytotoxic Effects of 3-Methoxy Carbazole (MHC) on Breast Cancer Cells [3][4][5]
| Compound | Cell Line | Parameter | Value |
| 3-Methoxy Carbazole (MHC) | - | Predicted NF-κB Binding Affinity | -8.3 kcal/mol |
| Gemcitabine (Control) | - | Predicted NF-κB Binding Affinity | -5.8 kcal/mol |
The data indicates that 3-Methoxy Carbazole (MHC) exhibits a strong predicted binding affinity for NF-κB, a crucial protein in cancer cell survival pathways. This interaction is hypothesized to be a key part of its anticancer mechanism.
Table 3: Antimicrobial Activity of N-Substituted Carbazole Analogs [6]
| Compound | Moiety Introduced | Target Organism | Activity Metric | Result |
| 1 | 1,2,4-triazole | C. albicans | MIC | 2-4 µg/mL |
| 2 | imidazole (B134444) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa | Antibacterial Efficacy | Favorable |
| 18, 20 | N-substituted | S. aureus, B. subtilis, P. aeruginosa, E. coli | Zone of Inhibition (50 µg/mL) | 16.82–26.08 mm |
| 17-21 | N-substituted | C. albicans, A. niger | Zone of Inhibition (50 µg/mL) | 7.91–16.8 mm |
This table highlights the potential of N-substituted carbazoles as antimicrobial agents. The introduction of different heterocyclic moieties like triazole and imidazole can tune the activity spectrum and potency against various bacterial and fungal strains.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in the evaluation of N-methoxycarbazole analogs.
STAT3 Inhibition Assay[1][2]
The evaluation of the inhibitory activity of N-alkylcarbazole derivatives on STAT3 was performed using cultured tumor cells. The general steps involved are:
-
Cell Culture: Human tumor cells known to have constitutively active STAT3 are cultured in an appropriate medium.
-
Compound Treatment: The synthesized N-alkylcarbazole derivatives (e.g., 9a, 9b, 9c) are dissolved in a suitable solvent (like DMSO) and added to the cell culture at various concentrations.
-
Protein Extraction: After a specific incubation period, the cells are lysed to extract total cellular proteins.
-
Western Blot Analysis: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Quantification: The intensity of the bands corresponding to p-STAT3 and total STAT3 is quantified. The percentage inhibition is calculated by comparing the ratio of p-STAT3 to total STAT3 in treated cells versus untreated control cells.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)[6]
The antimicrobial activity of N-substituted carbazoles was assessed using the disc diffusion method:
-
Microbial Culture: The test microorganisms (bacteria and fungi) are cultured in their respective appropriate broth media to achieve a specific turbidity.
-
Agar (B569324) Plate Preparation: The microbial suspension is uniformly spread over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compounds (e.g., 50 µg/mL).
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: Workflow for determining STAT3 inhibition by N-methoxycarbazole analogs.
Caption: Inhibition of the NF-κB signaling pathway by 3-Methoxy Carbazole.
References
- 1. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Carbazole-Based Kinase Inhibitors: A Staurosporine Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Kinase inhibitors are a cornerstone of modern drug discovery, targeting a wide array of diseases, including cancer and inflammatory disorders. The carbazole (B46965) scaffold is a privileged structure in kinase inhibitor design, with many derivatives demonstrating potent enzymatic inhibition. However, a significant challenge in the development of kinase inhibitors is ensuring selectivity, as off-target effects can lead to toxicity and undesirable side effects. Understanding the cross-reactivity profile of a kinase inhibitor is therefore critical for its development and clinical application.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values) of staurosporine (B1682477) and selected analogs against a panel of protein kinases. Lower IC50 values indicate greater potency.
| Compound | PKCα (nM) | PKA (nM) | CaM Kinase II (nM) | p60v-src (nM) | EGFR (nM) | HER2 (nM) | PKG (nM) |
| Staurosporine | 3[1][2] | 7[1][2][3] | 20[1][2] | 6[1][2] | 88.1[2] | 35.5[2] | 8.5[3] |
| UCN-01 (7-hydroxystaurosporine) | 4.1[2] | 42[2] | 40[2] | 45[2] | - | - | - |
| Midostaurin (PKC412) | 25[2] | - | - | 50[2] | 30[2] | 80[2] | - |
Data compiled from multiple sources.[1][2][3] Values are indicative and may vary depending on assay conditions.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, a common method for determining the IC50 of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a staurosporine analog) against a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound dissolved in DMSO
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. A vehicle control (DMSO) should be included.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), allowing for the phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The paper is then washed with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate, which is bound to the phosphocellulose paper, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is determined for each compound concentration relative to the vehicle control. The IC50 value is then calculated from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Experimental Workflow
Caption: Workflow for kinase inhibitor evaluation.
References
Lack of Reproducible Biological Data for N-methoxy-3-hydroxymethylcarbazole Precludes Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in reproducible biological data for the specific compound N-methoxy-3-hydroxymethylcarbazole. While research has been conducted on the broader class of N-methoxycarbazole derivatives, detailed and reproducible experimental data for this compound, including quantitative performance metrics and standardized experimental protocols, remains largely unpublished. This absence of specific information prevents the creation of a detailed comparison guide as requested.
The initial search for reproducible biological data yielded information on the synthesis and general biological activities of various carbazole (B46965) derivatives. For instance, studies have described the synthesis of N-methoxycarbazoles and their potential as antimicrobial and antiangiogenic agents.[1] Other research has focused on the antioxidant and antiproliferative activities of different methoxy- and hydroxy-substituted heteroaromatic amides and N-benzimidazole-derived carboxamides.[2][3][4] These studies, while valuable in a broader context, do not provide the specific, quantitative data required for a rigorous comparison of this compound with alternative compounds.
Furthermore, the available information often pertains to the synthesis and characterization of these compounds, with detailed experimental protocols for their biological evaluation being either highly variable or not publicly accessible.[1][5][6] This lack of standardized and detailed protocols is a significant barrier to assessing the reproducibility of any reported biological effects.
Signaling pathway information, a critical component of the requested guide, is also not available for this compound in the reviewed literature. While the biological activities of related compounds suggest potential mechanisms of action, any depiction of a signaling pathway for this compound would be speculative and not based on direct experimental evidence.
Given the foundational requirement for verifiable and reproducible data, it is not currently feasible to construct a comparison guide that meets the specified criteria of data presentation, detailed experimental protocols, and mandatory visualizations for this compound. Further research and publication of specific, reproducible biological data for this compound are necessary before such a guide can be developed.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. scispace.com [scispace.com]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unmasking Deceptive Hits: A Guide to Identifying False Positives in Screens with Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. However, the path from a primary "hit" to a validated lead is often fraught with the challenge of false positives—compounds that appear active but exert their effects through non-specific mechanisms. Carbazole-containing compounds, a prevalent scaffold in many screening libraries due to their diverse biological activities, can be a source of such deceptive results.[1] This guide provides a comprehensive comparison of experimental strategies to identify and eliminate false positives associated with carbazole (B46965) compounds, ensuring that your research efforts are focused on genuinely promising candidates.
The Challenge of Carbazole-Mediated False Positives
Carbazole scaffolds, while offering a privileged structure for legitimate biological activity, can also predispose compounds to several common mechanisms of assay interference.[2] Understanding these potential pitfalls is the first step in designing a robust hit validation strategy.
-
Fluorescence Interference: The aromatic and electron-rich nature of the carbazole ring system can lead to intrinsic fluorescence.[3][4] This can directly interfere with fluorescence-based assays, a common readout in HTS, leading to either false positive (autofluorescence) or false negative (quenching) results.[5]
-
Compound Aggregation: At certain concentrations, some carbazole derivatives can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to promiscuous inhibition across multiple unrelated targets.[6][7][8] This is a frequent source of misleading hits in biochemical screens.[9]
-
Redox Activity: Certain carbazole structures can participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide in the presence of reducing agents commonly found in assay buffers (e.g., DTT).[10][11] These ROS can then oxidize and inactivate target proteins, particularly those with susceptible residues like cysteine, leading to apparent inhibition.[12]
To navigate these challenges, a multi-pronged approach combining computational and experimental validation is essential. This guide focuses on the experimental workflows to de-risk hits and build confidence in their biological relevance.
Hit Validation Workflow: A Funneling Approach
A systematic workflow is critical to efficiently triage hits and eliminate false positives. The process should be designed as a funnel, starting with broad, high-throughput counter-screens and progressing to more specific and resource-intensive orthogonal and biophysical assays for the most promising compounds.
Comparison of Counter-Screening Strategies
The initial experimental validation of hits should focus on identifying common interference mechanisms. Below is a comparison of key counter-screens.
| Interference Mechanism | Primary Assay Example | Counter-Screen / Validation Assay | Principle | Alternative Approaches | Typical Outcome for False Positive |
| Fluorescence Interference | Fluorescence Polarization (FP), FRET, TR-FRET | Spectral Scanning & Control Plates | Measure the excitation and emission spectra of the carbazole compound. Run the assay in the absence of the target protein to detect compound autofluorescence.[13] | Time-Resolved Fluorescence (TRF) assays, which have a time delay between excitation and emission detection, can minimize interference from short-lived compound fluorescence.[13] | High signal in the absence of the target enzyme or a dose-dependent quenching of the assay signal. |
| Compound Aggregation | Any biochemical assay, particularly those with purified enzymes. | Detergent-Based Counter-Screen (e.g., with Triton X-100) | Aggregators are sensitive to detergents. The inhibitory activity of an aggregating compound will be significantly reduced or abolished in the presence of a low concentration of a non-ionic detergent.[6] | Dynamic Light Scattering (DLS) to directly detect particle formation. Counter-screen against a known promiscuous target like AmpC β-lactamase.[6] | Potent inhibition in the primary assay buffer, with a significant rightward shift (loss of potency) in the IC50 curve in the presence of detergent. |
| Redox Activity | Assays for redox-sensitive targets (e.g., cysteine proteases, phosphatases) containing reducing agents (e.g., DTT, TCEP). | H₂O₂ Detection Assay (e.g., Phenol (B47542) Red-HRP) | Measures the production of hydrogen peroxide when the compound is incubated with a reducing agent.[10][14] | Catalase rescue experiment: addition of catalase, which degrades H₂O₂, should reverse the inhibitory effect of a redox-cycling compound.[14] | The compound generates a dose-dependent increase in H₂O₂ in the presence of a reducing agent. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results.
Protocol 1: Fluorescence Interference Assay
Objective: To determine if a carbazole-containing hit compound intrinsically fluoresces or quenches the assay signal.
Materials:
-
Test carbazole compound
-
Assay buffer
-
Fluorescent probe/substrate used in the primary assay
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Spectral Profiling:
-
Prepare a solution of the carbazole compound in the assay buffer at the highest concentration used in the primary screen.
-
Using a scanning spectrofluorometer, measure the excitation and emission spectra of the compound to identify its optimal excitation and emission wavelengths.[13]
-
-
Control Plate Experiment:
-
Prepare a serial dilution of the carbazole compound in DMSO, then dilute into assay buffer to the final desired concentrations.
-
In a 384-well plate, add the diluted compound to wells containing only the assay buffer (no enzyme or fluorescent probe).
-
In a separate set of wells, add the diluted compound to wells containing the assay buffer and the fluorescent probe (no enzyme).
-
Include control wells with buffer only and buffer with the fluorescent probe only.
-
Read the plate using the same filter set as the primary HTS assay.
-
-
Data Analysis:
-
Autofluorescence: A dose-dependent increase in fluorescence in the wells containing the compound and buffer alone indicates autofluorescence.
-
Quenching: A dose-dependent decrease in fluorescence in the wells containing the compound and the fluorescent probe compared to the probe alone indicates quenching.
-
Protocol 2: Detergent-Based Aggregation Counter-Screen
Objective: To determine if the inhibitory activity of a carbazole-containing hit is dependent on aggregation.
Materials:
-
Test carbazole compound
-
Target enzyme and substrate
-
Assay buffer
-
Triton X-100 (or another non-ionic detergent)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of the carbazole compound.
-
Perform two parallel IC50 determinations for the compound: one in the standard assay buffer and one in the assay buffer containing Triton X-100.
-
For each condition, add the enzyme, compound, and allow to incubate for a pre-determined time.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using the appropriate detection method.
-
Data Analysis:
-
Plot the percent inhibition versus compound concentration for both conditions and fit the data to determine the IC50 values.
-
A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 is indicative of an aggregating inhibitor.[6]
-
Protocol 3: Redox Activity Assay (HRP-Phenol Red)
Objective: To detect the production of hydrogen peroxide (H₂O₂) by a redox-cycling carbazole compound.[10][14]
Materials:
-
Test carbazole compound
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phenol red
-
Horseradish peroxidase (HRP)
-
Assay buffer (without reducing agents)
-
384-well clear-bottom plates
-
Absorbance plate reader
Procedure:
-
Prepare a detection reagent containing phenol red and HRP in the assay buffer.
-
Prepare a solution of the reducing agent (e.g., 2 mM DTT) in the assay buffer.
-
In a 384-well plate, add serial dilutions of the test compound. Include a known redox cycler (e.g., menadione) as a positive control and DMSO as a negative control.
-
Add the reducing agent solution to the wells and incubate for 15-20 minutes at room temperature.
-
Add the HRP-Phenol Red detection reagent to all wells and incubate for an additional 30-45 minutes.
-
Measure the absorbance at 610 nm.
-
Data Analysis:
-
An increase in absorbance is proportional to the amount of H₂O₂ generated. A dose-dependent increase in absorbance for the test compound indicates redox cycling activity.[14]
-
Orthogonal Assays: The Gold Standard for Hit Confirmation
After a hit has passed through the initial counter-screens, its activity must be confirmed in an orthogonal assay.[15] This involves testing the compound in a system with a different assay format, detection technology, or biological context to ensure the observed activity is not an artifact of the primary screen.
Comparison of Orthogonal Assays for a Putative Kinase Inhibitor
| Assay Type | Assay Name | Principle | Advantages | Disadvantages |
| Biochemical | ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luciferase-based system.[16] | High sensitivity; resistant to fluorescence interference; broad applicability across different kinases. | Susceptible to compounds that inhibit luciferase. |
| Cell-Based | Western Blot for Substrate Phosphorylation | Measures the phosphorylation status of the kinase's substrate within a cellular context using phospho-specific antibodies after treating cells with the inhibitor.[15] | Confirms target engagement and downstream signaling effects in a physiological environment; assesses cell permeability. | Lower throughput; semi-quantitative. |
| Cell-Based | NanoBRET™ Target Engagement Assay | Measures the binding of an inhibitor to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged protein and a fluorescent tracer.[17] | Provides quantitative binding affinity in live cells; real-time measurement. | Requires genetic modification of cells; specific tracer required for each target. |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[17] | Label-free; confirms direct physical binding to the target in a cellular context. | Lower throughput; may not be suitable for all targets. |
By employing a rigorous and multi-faceted validation strategy, researchers can confidently distinguish true hits from misleading false positives, even when dealing with challenging compound classes like carbazoles. This ensures that valuable resources are directed towards the development of novel therapeutics with a higher probability of success.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of N-methoxy-3-hydroxymethylcarbazole and Other Topoisomerase Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
Mechanism of Action: Targeting DNA Replication and Repair
Topoisomerase inhibitors are broadly categorized into two main types based on their target enzyme: Topoisomerase I (Topo I) and Topoisomerase II (Topo II) inhibitors.[1]
-
Topoisomerase I Inhibitors , such as Camptothecin and its derivatives, act by trapping the enzyme-DNA covalent complex, which prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA damage and ultimately triggers apoptosis.[1]
-
Topoisomerase II Inhibitors , like Etoposide and various carbazole (B46965) derivatives, interfere with the enzyme's ability to manage DNA supercoiling and decatenate intertwined DNA strands. These inhibitors can be further classified as:
-
Poisons: These agents, including Etoposide, stabilize the transient covalent complex between Topoisomerase II and DNA, resulting in persistent double-strand breaks.[1]
-
Catalytic Inhibitors: These compounds, which include some carbazole derivatives, inhibit the enzymatic activity of Topoisomerase II without stabilizing the DNA-enzyme complex.[2]
-
While the precise mechanism of N-methoxy-3-hydroxymethylcarbazole as a topoisomerase inhibitor is not yet elucidated, studies on related carbazole compounds suggest a potential role as a Topoisomerase II catalytic inhibitor. Furthermore, the structurally similar 3-Methoxy carbazole has been shown to induce apoptosis in breast cancer cells by suppressing the NF-κB signaling pathway, indicating a potential avenue for the anticancer activity of this compound.[3]
Quantitative Comparison of Topoisomerase Inhibitors
The following tables summarize the inhibitory concentrations (IC50) for topoisomerase activity and cytotoxicity against various cancer cell lines for a selection of well-characterized inhibitors and carbazole derivatives.
Table 1: Topoisomerase I Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Camptothecin | Topo I | 0.679 | [4][5][6][7] |
Table 2: Topoisomerase II Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Etoposide | Topo II | 6-45 (depending on ATP concentration) | [8] |
| Doxorubicin | Topo II | 2.67 | [9] |
| Benzofuroquinolinedione 8d | Topo II | 1.19 | [9] |
| Benzofuroquinolinedione 8i | Topo II | 0.68 | [9] |
| Perimidine o-quinone derivative | Topo IIα | 7.54 | [2] |
Table 3: Cytotoxicity of Topoisomerase Inhibitors and Carbazole Derivatives (IC50 in µM)
| Compound | HeLa | MCF-7 | T47D | WiDr | A549 | HCT-116 | U-87 MG | Reference |
| Established Inhibitors | ||||||||
| Camptothecin | - | 0.089 | - | - | - | - | - | [5] |
| Etoposide | - | - | - | - | - | 0.39 | 11.86 | [10] |
| Doxorubicin | - | - | - | - | - | - | - | [11] |
| Carbazole Derivatives | ||||||||
| 2,7-Di(furan-2-yl)-9H-carbazole (27a) | - | - | - | - | 0.22 | 0.26 | 0.45 | [10] |
| 3,6-Di(furan-2-yl)-9H-carbazole (36a) | - | - | - | - | 0.93 | 0.48 | 2.19 | [10] |
| 3,6-Di(thiophen-2-yl)-9H-carbazole (36b) | - | - | - | - | 0.27 | 0.60 | 1.40 | [10] |
| Methoxy (B1213986) Pyrazoline Derivatives | ||||||||
| Compound 2d | - | - | - | + | - | - | - | [12] |
| Compound 2e | + | - | - | - | - | - | - | [12] |
| Compound 2f | - | + | - | - | - | - | - | [12] |
| Compound 2g | + | + | + | + | - | - | - | [12] |
| Benzimidazole Carboxamides | ||||||||
| Compound 10 | - | 1.2-5.3 | - | - | - | - | - | [13] |
| Compound 11 | - | 1.2-5.3 | - | - | - | - | - | [13] |
Note: "+" indicates cytotoxic activity was observed, but the specific IC50 value was not provided in a comparable format.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I. The different topological forms of DNA (supercoiled and relaxed) are separated by agarose (B213101) gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topo I assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 50% glycerol)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compound at various concentrations (or vehicle control)
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add human Topoisomerase I enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control reaction without the inhibitor.
Topoisomerase II DNA Decatenation Assay
Principle: This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase II. The decatenated minicircles can be separated from the kDNA network by gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topo II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM ATP, 5 mM DTT)
-
Kinetoplast DNA (kDNA)
-
Test compound at various concentrations (or vehicle control)
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add human Topoisomerase II enzyme to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light.
-
Data Analysis: Quantify the amount of decatenated DNA (minicircles) released from the kDNA network. The percentage of inhibition is calculated relative to the control reaction.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the study of topoisomerase inhibitors.
Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.
Caption: Comparative mechanisms of Topoisomerase II inhibitors.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-methoxy-3-hydroxymethylcarbazole
Ensuring the safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety. This guide provides detailed, step-by-step procedures for the proper disposal of N-methoxy-3-hydroxymethylcarbazole, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing health risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment.
| PPE Specification | Details |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear protective gloves and a lab coat. For larger quantities, consider flame-retardant and impervious clothing. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Waste Collection and Storage :
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, paper towels) in a designated, compatible, and properly labeled hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Handling Spills :
-
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.
-
Wash the spill area thoroughly with soap and water once the material has been collected.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
If available, provide the waste disposal company with any relevant safety information or a manufacturer's product page for this compound.
-
Always follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.
-
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical flow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling N-methoxy-3-hydroxymethylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of N-methoxy-3-hydroxymethylcarbazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it with a high degree of caution based on the known hazards of the carbazole (B46965) chemical family. Carbazole and its derivatives are known to cause skin, eye, and respiratory irritation, and some may have carcinogenic properties.
Hazard Assessment
-
Irritation: Causes skin, eye, and respiratory system irritation.[1][2]
-
Harmful if Swallowed: Some carbazole derivatives are harmful if ingested.[1][2]
-
Potential Carcinogen: Some carbazole compounds are suspected of causing cancer.[3][4][5]
-
Aquatic Toxicity: Carbazole compounds can be very toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Standard | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | ANSI Z87.1 / EN 166 | To protect eyes and face from splashes and airborne particles.[6][7] |
| Hand Protection | Chemical-resistant nitrile rubber gloves. Double gloving is recommended for extended handling. | EN 374 | To protect hands from direct skin contact with the chemical.[6][8] |
| Body Protection | Flame-resistant lab coat, worn fully buttoned. | --- | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator, especially when handling powders outside of a fume hood. | NIOSH (US) or EN 149 (Europe) | To prevent inhalation of fine powders or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | --- | To protect feet from spills.[7][9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Before starting, clear the workspace of any unnecessary items to prevent contamination.
2. Weighing and Transfer:
-
Perform all weighing and transferring of the solid compound within a fume hood to contain any dust.
-
Use a micro-spatula for transferring the powder to minimize dust generation.
-
Place the weighing vessel on a stable surface inside the fume hood.
3. Dissolution:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If the mixture requires agitation, cap the container securely before shaking or vortexing.
-
For heating, use a controlled heating source such as a heating mantle and ensure proper ventilation.
4. Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
Experimental Workflow
Caption: Step-by-step workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with the compound (e.g., used gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[1]
3. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[1]
Logical Relationship of Safety Measures
Caption: Relationship between the chemical, its hazards, and the necessary control measures.
References
- 1. benchchem.com [benchchem.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. msds.nipissingu.ca [msds.nipissingu.ca]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. westlab.com [westlab.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


